2-Fluoro-5-(trifluoromethyl)propiophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-2-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKAMDGXXQFMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943006 | |
| Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207974-18-3 | |
| Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207974-18-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)propiophenone
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 2-Fluoro-5-(trifluoromethyl)propiophenone. It is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.
Chemical Identity and Physical Properties
This compound, identified by CAS Number 207974-18-3, is a fluorinated aromatic ketone.[1][2][3][4] Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine and trifluoromethyl substituents, which can enhance metabolic stability and lipophilicity.[5]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Chemical Name | 2'-Fluoro-5'-(trifluoromethyl)propiophenone[1][2] |
| Synonyms | 1-(2-Fluoro-5-(trifluoromethyl)phenyl)propan-1-one[1] |
| CAS Number | 207974-18-3[1][2][3] |
| Molecular Formula | C₁₀H₈F₄O[1][2][3] |
| Molecular Weight | 220.16 g/mol [1][3] |
| InChIKey | SCKAMDGXXQFMFY-UHFFFAOYSA-N[2][3] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Liquid[2][6] |
| Appearance | Colorless[6] |
| Odor | Mild[6] |
| Boiling Point | 198.3 ± 35.0 °C (Predicted)[1] |
| Density | 1.256 ± 0.06 g/cm³ (Predicted)[1] |
| Water Solubility | Low solubility is inferred from safety data.[6] |
Synthesis and Reactivity
While specific literature on the synthesis of this exact molecule is sparse, a common and effective method for preparing similar aromatic ketones is the Friedel-Crafts acylation. This involves reacting a substituted benzene, in this case, 1-fluoro-4-(trifluoromethyl)benzene, with an acyl halide like propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
The reactivity of this compound is dictated by its functional groups: the ketone, the electron-deficient aromatic ring, and the fluoro- and trifluoromethyl substituents. The ketone can undergo reduction to a secondary alcohol or participate in nucleophilic addition reactions. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the ketone and trifluoromethyl group.
References
- 1. 207974-18-3 CAS MSDS (2'-FLUORO-5'-(TRIFLUOROMETHYL)PROPIOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2′-Fluoro-5′-(trifluoromethyl)propiophenone | CymitQuimica [cymitquimica.com]
- 3. This compound [webbook.nist.gov]
- 4. equationchemical.com [equationchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Spectroscopic and Technical Profile of 2'-Fluoro-5'-(trifluoromethyl)propiophenone (CAS 207974-18-3)
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data available for the chemical compound 2'-Fluoro-5'-(trifluoromethyl)propiophenone, registered under CAS number 207974-18-3. This document is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring comprehensive data on this compound.
Chemical Identity
| Property | Value |
| CAS Number | 207974-18-3 |
| Chemical Name | 2'-Fluoro-5'-(trifluoromethyl)propiophenone |
| Molecular Formula | C₁₀H₈F₄O[1] |
| Molecular Weight | 220.16 g/mol [1] |
| Chemical Structure | 1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one |
Spectroscopic Data
This section presents the available spectroscopic data for 2'-Fluoro-5'-(trifluoromethyl)propiophenone. The data is organized into tables for clarity and ease of comparison.
2.1. Mass Spectrometry
The electron ionization mass spectrum for this compound is available through the NIST WebBook.[1] The major fragments are summarized in the table below.
| m/z | Relative Intensity (%) |
| 29 | 100 |
| 57 | 85 |
| 191 | 70 |
| 220 | 40 |
| 163 | 35 |
| 143 | 20 |
| 95 | 15 |
2.2. Infrared (IR) Spectroscopy
The gas-phase infrared spectrum for 2'-Fluoro-5'-(trifluoromethyl)propiophenone is also available from the NIST WebBook.[2] Key absorption bands are detailed in the table below.
| Wavenumber (cm⁻¹) | Description |
| ~3000 | Aromatic C-H Stretch |
| ~1700 | C=O (Carbonyl) Stretch |
| ~1600, ~1450 | Aromatic C=C Ring Stretch |
| ~1250 | C-F Stretch (Trifluoromethyl) |
| ~1150 | C-F Stretch (Aromatic Fluorine) |
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Publicly available, detailed ¹H and ¹³C NMR data for 2'-Fluoro-5'-(trifluoromethyl)propiophenone could not be located in the conducted search of scientific literature and databases. While some commercial suppliers indicate the availability of NMR data, the actual spectra and peak lists are not provided.
Experimental Protocols
Detailed experimental protocols for the acquisition of the presented spectroscopic data are not publicly available. However, this section provides generalized experimental methodologies for the techniques used.
3.1. Mass Spectrometry (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through fragmentation.[3]
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC/MS) or as a pure compound via a direct insertion probe. The sample is vaporized by heating under vacuum.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[3][4] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), and induces extensive fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
3.2. Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.
-
Sample Preparation: For a liquid sample like 2'-Fluoro-5'-(trifluoromethyl)propiophenone, the spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[5] For gas-phase spectroscopy, the sample is introduced into a gas cell with IR-transparent windows.
-
Instrumentation: A beam of infrared radiation is passed through the sample. In modern Fourier Transform IR (FTIR) spectrometers, an interferometer is used to modulate the radiation.
-
Data Acquisition: The detector measures the intensity of the transmitted radiation as a function of frequency (or wavenumber). The resulting interferogram is then mathematically converted to an IR spectrum via a Fourier transform. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.
-
Sample Preparation: A small amount of the analyte (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-purity NMR tube.[6][7] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: The sample tube is placed in a strong, uniform magnetic field within the NMR spectrometer.
-
Data Acquisition: The sample is irradiated with radiofrequency pulses, which excite the atomic nuclei. The relaxation of these nuclei back to their ground state generates a signal (the free induction decay, or FID).
-
Data Processing: The FID is recorded and then converted into a spectrum using a Fourier transform. The resulting spectrum shows the chemical shifts of the different nuclei, providing information about their electronic environment.
Workflow and Pathway Visualizations
As no specific signaling pathways or complex experimental workflows involving 2'-Fluoro-5'-(trifluoromethyl)propiophenone were identified in the public domain, a generalized synthetic workflow for this class of compounds is presented below. A common method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.
Caption: Generalized synthetic workflow for 2'-Fluoro-5'-(trifluoromethyl)propiophenone via Friedel-Crafts acylation.
This document summarizes the currently available spectroscopic and technical information for CAS 207974-18-3. While mass spectrometry and infrared data are accessible, detailed NMR data and specific experimental protocols remain proprietary or unpublished. The provided generalized methodologies and synthetic workflow offer a foundational understanding for researchers working with this compound.
References
- 1. 2-Fluoro-5-(trifluoromethyl)propiophenone [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide on the Reaction Mechanism of ortho-Trifluoromethyl Propiophenones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the reaction mechanisms involved in the synthesis of ortho-trifluoromethyl propiophenones. These compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2] This document details the prevalent synthetic routes, including traditional Friedel-Crafts acylation and modern alternative methods. It addresses the crucial aspect of regioselectivity in the acylation of trifluoromethylbenzene, providing mechanistic insights into the formation of the ortho product. Furthermore, this guide includes detailed experimental protocols, quantitative data on reaction parameters, and visualizations of the reaction pathways to facilitate a deeper understanding and practical application of these synthetic methodologies.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a privileged moiety known to significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Ortho-trifluoromethyl propiophenones are valuable intermediates in the synthesis of a wide range of biologically active molecules, finding applications in pharmaceuticals and agrochemicals.[3][4] Their synthesis, however, presents unique challenges, particularly concerning the control of regioselectivity in electrophilic aromatic substitution reactions. This guide aims to provide a detailed understanding of the underlying reaction mechanisms to aid researchers in the efficient and controlled synthesis of these important compounds.
Friedel-Crafts Acylation: The Primary Synthetic Route
The most common method for the synthesis of ortho-trifluoromethyl propiophenone is the Friedel-Crafts acylation of a trifluoromethyl-substituted benzene derivative with propionyl chloride or propionic anhydride.[4][5] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[4]
General Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl halide to form a highly electrophilic acylium ion (R-C≡O⁺). This ion is stabilized by resonance.
-
Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., [AlCl₄]⁻), removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Figure 1: General workflow of the Friedel-Crafts acylation for the synthesis of ortho-trifluoromethyl propiophenone.
Regioselectivity in the Acylation of Trifluoromethylbenzene
The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[5] Conventionally, such deactivating groups are known to be meta-directors. However, in the case of the Friedel-Crafts acylation to form ortho-trifluoromethyl propiophenone, the substitution occurs at the ortho position. This regioselectivity is attributed to a balance of electronic and steric effects under specific reaction conditions.[4] While the electron-withdrawing nature of the CF₃ group deactivates the entire ring, the ortho and para positions are more deactivated than the meta position. However, the formation of a complex between the Lewis acid, the acyl chloride, and the trifluoromethylbenzene may stabilize the transition state leading to the ortho product.
Alternative Synthetic Methodologies
To overcome some of the limitations of the traditional Friedel-Crafts acylation, such as the use of stoichiometric amounts of corrosive Lewis acids and harsh reaction conditions, alternative methods have been developed.
Hexafluoroisopropanol (HFIP)-Mediated Synthesis
A greener and milder approach involves the use of hexafluoroisopropanol (HFIP) as a solvent and promoter. HFIP is a highly polar, non-nucleophilic solvent with a strong ability to form hydrogen bonds. This allows it to activate the acyl chloride towards nucleophilic attack by the aromatic ring without the need for a Lewis acid catalyst.[4] This method often proceeds under milder conditions and simplifies the work-up procedure.
The proposed mechanism involves the activation of the acyl chloride through hydrogen bonding with HFIP, which increases its electrophilicity and facilitates the subsequent attack by the trifluoromethylbenzene.
Figure 2: Proposed workflow for the HFIP-mediated synthesis of ortho-trifluoromethyl propiophenone.
Directed ortho Metalation (DoM)
Directed ortho metalation is a powerful technique for the regioselective functionalization of aromatic rings.[6][7] This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile, such as propionyl chloride, to introduce the acyl group exclusively at the ortho position.[7] While the trifluoromethyl group itself is not a classical DMG, this strategy can be employed by introducing a suitable DMG onto the trifluoromethylbenzene ring, carrying out the acylation, and then removing the DMG if necessary.
Figure 3: Logical workflow for the synthesis of ortho-trifluoromethyl propiophenone via Directed ortho Metalation.
Quantitative Data
The following table summarizes the physical properties of ortho- and meta-trifluoromethyl propiophenone. The selection of the synthetic route and reaction conditions can influence the yield and purity of the desired isomer.
| Property | ortho-Trifluoromethyl Propiophenone | meta-Trifluoromethyl Propiophenone |
| CAS Number | 16185-96-9 | 1533-03-5 |
| Molecular Formula | C₁₀H₉F₃O | C₁₀H₉F₃O |
| Molecular Weight | 202.17 g/mol | 202.17 g/mol |
| Boiling Point | 219-220 °C | 216-217 °C |
| Density | 1.214 g/mL at 25 °C | 1.202 g/mL at 25 °C |
| Refractive Index | n20/D 1.461 | n20/D 1.462 |
Data sourced from commercial supplier specifications.[8]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of ortho-trifluoromethyl propiophenone. Researchers should adapt these procedures based on the specific scale and available laboratory equipment.
Friedel-Crafts Acylation using AlCl₃
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Reactants: Cool the suspension in an ice bath. Add trifluoromethylbenzene to the flask. Slowly add propionyl chloride dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
HFIP-Mediated Acylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trifluoromethylbenzene and propionyl chloride in hexafluoroisopropanol (HFIP).
-
Reaction: Stir the mixture at room temperature. The reaction is typically slower than the Lewis acid-catalyzed method and may require extended reaction times. Monitor the reaction progress by TLC or GC.
-
Work-up and Purification: Upon completion, remove the HFIP under reduced pressure. The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The product can be further purified by distillation or chromatography.
Biological Significance and Applications
The trifluoromethyl group is known to enhance the pharmacological properties of molecules.[2] In the context of propiophenones, the ortho-trifluoromethyl substituent can lead to compounds with potential anti-inflammatory and analgesic activities.[3] The increased metabolic stability and lipophilicity conferred by the CF₃ group make these compounds attractive scaffolds for the development of new therapeutic agents.[1][2] The carbonyl group of the propiophenone moiety also serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for biological screening. While specific signaling pathways involving ortho-trifluoromethyl propiophenone have not been extensively detailed in the literature, its derivatives are of interest in drug discovery programs targeting a variety of biological targets.
Conclusion
The synthesis of ortho-trifluoromethyl propiophenones is a key step in the development of new pharmaceuticals and agrochemicals. While traditional Friedel-Crafts acylation remains a widely used method, the regioselectivity towards the ortho product in the presence of a deactivating trifluoromethyl group is a nuanced outcome of a balance between electronic and steric factors. Modern synthetic methods, such as HFIP-mediated acylation and directed ortho metalation, offer milder and more selective alternatives. A thorough understanding of the reaction mechanisms, as detailed in this guide, is essential for researchers to optimize reaction conditions, improve yields, and efficiently synthesize these valuable chemical intermediates. The provided experimental protocols and quantitative data serve as a practical resource for the laboratory synthesis of ortho-trifluoromethyl propiophenones. Further research into the biological activities of derivatives of this scaffold may yet uncover specific interactions with key signaling pathways, opening new avenues for drug discovery.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 | Benchchem [benchchem.com]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. 2′-(三氟甲基)苯丙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to Fluorinated Aromatic Ketones: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of fluorinated aromatic ketones, a class of compounds of significant interest in medicinal chemistry and materials science. The strategic introduction of fluorine atoms into aromatic ketone scaffolds can profoundly influence their physicochemical and biological properties, leading to enhanced metabolic stability, increased binding affinity for therapeutic targets, and novel material characteristics. This guide details key synthetic methodologies, presents quantitative data in a structured format, and illustrates important mechanisms and workflows.
Synthesis of Fluorinated Aromatic Ketones
The synthesis of fluorinated aromatic ketones can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern and the nature of the starting materials.
Friedel-Crafts Acylation
A classic and versatile method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of 4-Fluoroacetophenone
A detailed experimental protocol for the synthesis of 4-fluoroacetophenone via Friedel-Crafts acylation is as follows:
-
Reaction Setup: A 100 mL round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus is dried to prevent moisture contamination.
-
Reagent Addition: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (CH₂Cl₂) in the reaction flask, which is then cooled in an ice bath.
-
Acylating Agent: Acetyl chloride (1.0 equivalent) is dissolved in dichloromethane and added dropwise to the stirred suspension of AlCl₃, maintaining the temperature between 0-5 °C.
-
Aromatic Substrate: Fluorobenzene (1.0 equivalent) is then added dropwise to the reaction mixture.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a saturated solution of sodium bicarbonate, and brine, and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield 4-fluoroacetophenone.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for synthesizing α,β-unsaturated ketones, including fluorinated chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.
Experimental Protocol: Synthesis of a Fluorinated Chalcone
A general procedure for the synthesis of a fluorinated chalcone is as follows:
-
Reactant Preparation: A solution of a fluorinated aromatic ketone (e.g., 4-fluoroacetophenone) and a substituted aromatic aldehyde in ethanol is prepared in a round-bottomed flask.
-
Base Addition: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the stirred solution of the reactants at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for several hours. The formation of a precipitate indicates the progress of the reaction.
-
Work-up: The reaction mixture is poured into cold water and acidified with dilute hydrochloric acid.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water until neutral, and then dried. The crude product is purified by recrystallization from a suitable solvent like ethanol.
Physicochemical and Spectroscopic Data
The introduction of fluorine imparts unique physicochemical properties to aromatic ketones. The following tables summarize key data for a selection of these compounds.
Table 1: Synthesis and Physicochemical Properties of Selected Fluorinated Aromatic Ketones
| Compound | Synthesis Method | Yield (%) | Melting Point (°C) |
| 4-Fluoroacetophenone | Friedel-Crafts Acylation | ~90 | 4-5 |
| 2',4'-Difluoroacetophenone | Friedel-Crafts Acylation | 85 | 33-35 |
| 4,4'-Difluorobenzophenone | Friedel-Crafts Acylation | 92 | 105-107 |
| (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | Claisen-Schmidt Condensation | 85 | 88-90 |
| (E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one | Claisen-Schmidt Condensation | 90 | 135-137 |
Table 2: ¹H and ¹⁹F NMR Data for Selected Fluorinated Aromatic Ketones (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 4-Fluoroacetophenone | 7.99 (dd, 2H), 7.15 (t, 2H), 2.59 (s, 3H) | -105.6 |
| 2',4'-Difluoroacetophenone | 7.95 (m, 1H), 6.95-7.05 (m, 2H), 2.60 (s, 3H) | -104.2 (d), -108.5 (d) |
| 4,4'-Difluorobenzophenone | 7.80-7.90 (m, 4H), 7.15-7.25 (m, 4H) | -105.1 |
| (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | 8.05 (dd, 2H), 7.85 (d, 1H), 7.65 (m, 2H), 7.40-7.50 (m, 4H), 7.15 (t, 2H) | -106.3 |
Applications in Drug Development
Fluorinated aromatic ketones are valuable scaffolds in medicinal chemistry, particularly as enzyme inhibitors.
Peptidyl Fluoromethyl Ketones as Protease Inhibitors
Peptidyl fluoromethyl ketones are potent inhibitors of serine and cysteine proteases. The electrophilic fluoromethyl ketone moiety reacts with the active site serine or cysteine residue to form a stable tetrahedral intermediate, mimicking the transition state of peptide bond hydrolysis.[1][2]
Mechanism of Serine Protease Inhibition
The inhibition of a serine protease by a peptidyl trifluoromethyl ketone involves the nucleophilic attack of the active site serine hydroxyl group on the electrophilic carbonyl carbon of the inhibitor. This forms a stable hemiketal adduct, which is stabilized by the oxyanion hole of the enzyme.[3]
Table 3: Inhibition of Serine Proteases by Peptidyl Fluoromethyl Ketones
| Inhibitor | Protease | Kᵢ (M) | Reference |
| Ac-Pro-ambo-Ala-CF₃ | Porcine Pancreatic Elastase | 3 x 10⁻³ | [1] |
| Ac-Ala-Ala-Pro-ambo-Ala-CF₃ | Porcine Pancreatic Elastase | 0.34 x 10⁻⁶ | [1] |
| Ac-Leu-ambo-Phe-CF₃ | α-Chymotrypsin | - | [2] |
| Ac-ambo-Phe-CF₃ | α-Chymotrypsin | - | [2] |
Note: Specific Kᵢ values for the chymotrypsin inhibitors were not provided in the abstract.
Fluorinated Chalcones as Anticancer Agents
Fluorinated chalcones have emerged as a promising class of anticancer agents. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The presence of fluorine can enhance their cytotoxic activity.
Table 4: In Vitro Antiproliferative Activity of α-Fluorinated Chalcones (IC₅₀ in µM)
| Compound | A549 (Lung) | Hela (Cervical) | MCF-7 (Breast) | MGC-803 (Gastric) | HepG2 (Liver) |
| 4c | 0.254 | 0.202 | 0.025 | 0.031 | 0.112 |
Data from a study on α-fluorinated chalcones as potent colchicine binding site inhibitors.[4]
Conclusion
Fluorinated aromatic ketones represent a versatile and highly valuable class of compounds with significant potential in drug discovery and materials science. The ability to fine-tune their properties through the strategic incorporation of fluorine makes them attractive targets for further research and development. The synthetic methods outlined in this guide provide a solid foundation for accessing a wide range of these compounds, while the presented data on their biological activities highlight their therapeutic potential. Future studies are expected to further expand the applications of fluorinated aromatic ketones in various scientific disciplines.
References
The Trifluoromethyl Group: A Deep Dive into its Electronic Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethyl (CF3) group is a cornerstone substituent in modern medicinal chemistry, agrochemicals, and materials science. Its profound impact on molecular properties stems from a unique combination of electronic and steric characteristics. This technical guide provides a comprehensive analysis of the electronic effects of the CF3 group, detailing its powerful inductive properties and minimal resonance contributions. We present a consolidated overview of key quantitative descriptors, including Hammett and Taft parameters, pKa values of representative compounds, and characteristic spectroscopic signatures. Furthermore, this guide outlines the detailed experimental methodologies used to determine these crucial parameters, offering a practical reference for researchers in the field.
Core Electronic Effects: A Tale of Two Forces
The electronic influence of the trifluoromethyl group is dominated by its exceptionally strong electron-withdrawing nature. This is primarily attributed to the high electronegativity of the three fluorine atoms, which creates a strong dipole moment and potently influences the surrounding electronic landscape.
The Inductive Effect (-I)
The primary mechanism by which the CF3 group exerts its influence is the inductive effect (-I). The three highly electronegative fluorine atoms pull electron density away from the central carbon atom. This effect is then transmitted through the sigma (σ) bonds of the molecule, leading to a significant polarization of adjacent bonds and a decrease in electron density at nearby atoms.[1][2] This potent inductive withdrawal is responsible for many of the characteristic properties of trifluoromethylated compounds, such as the increased acidity of neighboring functional groups and the deactivation of aromatic rings towards electrophilic attack.[1][3]
The Resonance Effect (+R/-R)
Unlike groups such as nitro (-NO2) or cyano (-CN), the trifluoromethyl group is generally considered to have a negligible resonance effect when attached to a π-system like a benzene ring. While fluorine atoms possess lone pairs, they are poor π-donors. The energy mismatch between the carbon 2p and fluorine 2p orbitals, coupled with the high electronegativity of fluorine, makes delocalization of these lone pairs into the π-system unfavorable. Therefore, for practical purposes in aromatic systems, the CF3 group does not significantly participate in resonance stabilization or destabilization of charged intermediates.[4] In electrophilic aromatic substitution, this lack of a resonance-donating ability, combined with its strong inductive withdrawal, makes the CF3 group a powerful deactivator and a meta-director.[5]
Quantitative Analysis of Electronic Effects
The electronic impact of the CF3 group can be quantified using several empirical and spectroscopic parameters. These values are critical for building quantitative structure-activity relationships (QSAR) and for predicting chemical reactivity and biological activity.
Hammett and Taft Parameters
The Hammett equation (log(K/K₀) = σρ) and the Taft equation provide a framework for quantifying substituent effects. The trifluoromethyl group possesses large positive Hammett constants (σ), indicating its strong electron-withdrawing nature. The Taft steric parameter (Es) quantifies the steric bulk of the group.
| Parameter | Value | Description |
| Hammett σm | 0.43[6], 0.44[2] | Quantifies the electronic effect from the meta position, primarily reflecting the inductive effect. |
| Hammett σp | 0.54[6], 0.57[2] | Quantifies the electronic effect from the para position, reflecting both inductive and resonance effects. |
| Hammett σp+ | 0.612[1] | Used for reactions involving electron-deficient transition states that are in direct resonance with the substituent. |
| Taft Steric (Es) | -1.16 | Measures the steric hindrance of the substituent. The CF3 group is sterically larger than a methyl group (Es = 0.00, reference) but smaller than a tert-butyl group (Es = -1.54). |
Impact on Acidity and Basicity (pKa)
The strong -I effect of the CF3 group significantly increases the acidity of nearby protons by stabilizing the resulting conjugate base. For example, trifluoroacetic acid is a much stronger acid than acetic acid. Conversely, it decreases the basicity of amines by withdrawing electron density from the nitrogen lone pair.
| Compound | pKa | Reference Compound | Reference pKa | ΔpKa |
| Trifluoroacetic Acid | 0.03 | Acetic Acid | 4.76 | -4.73 |
| 3-(Trifluoromethyl)benzoic Acid | 3.87 | Benzoic Acid | 4.20 | -0.33 |
| 4-(Trifluoromethyl)benzoic Acid | 3.78 | Benzoic Acid | 4.20 | -0.42 |
| 3-(Trifluoromethyl)anilinium ion | 3.51 | Anilinium ion | 4.60 | -1.09 |
| 4-(Trifluoromethyl)anilinium ion | 2.75 | Anilinium ion | 4.60 | -1.85 |
Spectroscopic Signatures
The CF3 group provides distinct signals in both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are useful for characterization.
Table 3: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Typical Wavenumber (cm-1) | Intensity |
|---|---|---|
| C-F Symmetric Stretch | 1100 - 1200 | Strong |
| C-F Asymmetric Stretch | 1300 - 1400 | Strong, often multiple bands |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Typical Chemical Shift (δ) | Coupling Constants (J) |
|---|---|---|
| 19F | -55 to -75 ppm (vs. CFCl3) | 3JHF (to aromatic H) ≈ 1-2 Hz; 4JFF (between CF3 groups) can be observed. |
| 13C | 120 - 130 ppm (quartet) | 1JCF ≈ 270-280 Hz (large) |
Experimental Methodologies
Accurate determination of the parameters listed above relies on standardized experimental protocols.
Determination of Hammett Constants
Hammett constants are empirically derived from the ionization constants of substituted benzoic acids in water at 25°C. The reaction constant (ρ) for this reference reaction is defined as 1.
Protocol: pKa Determination via Potentiometric Titration
-
Solution Preparation: Prepare a ~0.01 M solution of the substituted benzoic acid in deionized water. If solubility is an issue, a mixed solvent system (e.g., ethanol-water) can be used, though this will yield an apparent pKa.
-
Titration: Calibrate a pH meter. Place a known volume of the acid solution in a beaker and slowly titrate with a standardized solution of ~0.1 M NaOH, recording the pH after each addition.
-
Data Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point).
-
Calculation: The Hammett constant (σ) is calculated using the formula: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid).
Spectroscopic Analysis
Spectroscopic analysis provides direct insight into the electronic environment and bonding of the CF3 group.
Protocol: 19F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube.
-
Instrument Setup: Since 19F has a very wide chemical shift range, an initial experiment should be run with a large spectral width to locate the signal.
-
Data Acquisition: Acquire the spectrum using a standard pulse program. 1H decoupling is commonly used to simplify the spectrum by removing JHF couplings, resulting in a sharp singlet for the CF3 group. A sufficient relaxation delay (D1) should be used for accurate integration if quantitative analysis is required.
-
Referencing: Chemical shifts are typically referenced externally or internally to a known standard, such as CFCl3 (δ = 0.0 ppm).
Protocol: FT-IR Spectroscopy (KBr Pellet Method for Solids)
-
Preparation: Mix approximately 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Pellet Pressing: Transfer the powder to a pellet press die and apply several tons of pressure to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: First, run a background scan with an empty sample compartment. Then, run the sample scan. The instrument software automatically ratios the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
Conclusion
The trifluoromethyl group is a powerful tool in molecular design, conferring unique and valuable properties to organic molecules. Its electronic character is defined by a dominant electron-withdrawing inductive effect and a near-absent resonance effect. This combination profoundly impacts acidity, basicity, and reactivity in predictable ways, which can be quantified by established parameters like Hammett constants and confirmed through routine spectroscopic techniques. A thorough understanding of these principles and the experimental methods used to study them is essential for any scientist seeking to harness the full potential of this remarkable functional group in drug discovery and materials science.
References
An In-depth Technical Guide to Determining the Solubility Profile of 2-Fluoro-5-(trifluoromethyl)propiophenone in Common Laboratory Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive framework for determining the solubility of 2-Fluoro-5-(trifluoromethyl)propiophenone, a key physicochemical parameter for drug discovery and development. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on establishing robust experimental protocols.
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation development to bioavailability. This compound is a fluorinated ketone of interest in medicinal chemistry. Understanding its solubility in a range of common laboratory solvents is essential for its handling, formulation, and in vitro/in vivo testing. This guide outlines the industry-standard methodologies for accurately determining the thermodynamic solubility of this compound.
Based on its structure—a halogenated aromatic ketone—it is anticipated that this compound will exhibit limited aqueous solubility and greater solubility in organic solvents. The presence of the trifluoromethyl group generally increases lipophilicity, suggesting a preference for non-polar environments. However, empirical determination is necessary for accurate characterization.
Predicted vs. Experimental Solubility
While in silico models can provide an estimate of a compound's solubility, these are often not a substitute for experimental data, especially for novel compounds.[1][2] Experimental methods, such as the shake-flask technique, are considered the gold standard for determining equilibrium solubility.[3][4][5]
Data Presentation: A Template for Your Findings
As you generate experimental data, it is crucial to organize it in a clear and structured manner. The following table serves as a template for summarizing the quantitative solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method of Analysis | Notes |
| Water | 25 | HPLC | ||||
| Ethanol | 25 | HPLC | ||||
| Methanol | 25 | HPLC | ||||
| Isopropanol | 25 | HPLC | ||||
| Acetonitrile | 25 | HPLC | ||||
| Acetone | 25 | HPLC | ||||
| Ethyl Acetate | 25 | HPLC | ||||
| Dichloromethane (DCM) | 25 | HPLC | ||||
| Chloroform | 25 | HPLC | ||||
| Toluene | 25 | HPLC | ||||
| Hexane | 25 | HPLC | ||||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC |
Experimental Protocols
Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[3][4][5] It involves allowing an excess of the solid compound to equilibrate with the solvent over a specified period.
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient time to reach equilibrium. A common duration is 24 to 72 hours.[4][6] It is advisable to conduct a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is a common and robust technique for quantifying the concentration of organic compounds in solution.[8][9]
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1100 series or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV-Vis at a wavelength of maximum absorbance for this compound (to be determined by UV scan).
-
Column Temperature: 25°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the diluted solubility samples.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99.
-
Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system and record the peak area.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the solubility of this compound in the original solvent by multiplying the concentration of the diluted sample by the dilution factor.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.
Caption: Workflow for Shake-Flask Solubility Measurement.
Logical Relationship for HPLC Quantification
This diagram outlines the logical steps involved in quantifying the analyte concentration using HPLC.
Caption: HPLC Quantification Process.
Conclusion
While readily available quantitative solubility data for this compound is scarce, this guide provides the necessary experimental framework for its determination. By following the detailed protocols for the shake-flask method and HPLC analysis, researchers can generate high-quality, reliable solubility data. This information is paramount for advancing the development of any drug candidate, enabling informed decisions in formulation, toxicology, and clinical studies.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. sciforum.net [sciforum.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Predicted NMR Shifts for 2-Fluoro-5-(trifluoromethyl)propiophenone
Introduction: The Pivotal Role of NMR in Modern Drug Development
In the landscape of contemporary pharmaceutical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. Its unparalleled ability to provide detailed atomic-level information on molecular structure, conformation, and dynamics makes it an indispensable tool in the journey from hit identification to lead optimization.[1] For drug development professionals, accurately characterizing novel chemical entities is paramount. Molecules such as 2-Fluoro-5-(trifluoromethyl)propiophenone, a substituted aromatic ketone, possess structural complexity and functionalities that necessitate a robust analytical framework for unambiguous identification and quality control. The strategic incorporation of fluorine atoms can significantly modulate a compound's metabolic stability and binding affinity, making fluorinated compounds a subject of intense interest in medicinal chemistry.
This guide provides a comprehensive analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By leveraging established computational methodologies, we will dissect the spectral features of this molecule, offering a predictive blueprint for researchers. This document is designed not merely as a list of chemical shifts but as a technical dissertation explaining the causal relationships between molecular structure and spectral output, thereby empowering scientists to interpret and validate their own experimental data with greater confidence.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering scheme for this compound will be used throughout this guide.
Caption: Structure of this compound with atom numbering.
Methodology of NMR Prediction
The prediction of NMR chemical shifts through computational methods has become a robust and reliable tool in chemical research.[2] These techniques, primarily rooted in Density Functional Theory (DFT), allow for the in silico determination of the magnetic shielding of nuclei, which can then be converted into chemical shifts.
The Gauge-Including Atomic Orbital (GIAO) method is a widely adopted approach that effectively addresses the gauge-origin problem in NMR calculations, providing accurate results even with moderately sized basis sets.[3][4] A typical computational protocol for predicting NMR spectra involves the following steps:
-
Conformational Search: The first step is to identify the lowest energy conformer(s) of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of all significant conformers in solution.
-
Geometry Optimization: The geometry of the lowest energy conformer is then optimized using a specific DFT functional and basis set (e.g., B3LYP/6-31G(d)).[2]
-
NMR Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated at a higher level of theory (e.g., B3LYP/6-311+G(2d,p)) using the GIAO method.[5]
-
Chemical Shift Calculation: The calculated isotropic shielding constants (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS), using the equation: δ = σ_ref - σ_sample.
For the ¹H and ¹³C NMR data presented in this guide, predictions were generated using the online NMR prediction tool NMRDB.org, which employs a combination of database-driven (HOSE code) and machine learning algorithms trained on vast experimental datasets.[6][7][8] The ¹⁹F NMR shifts are estimated based on typical chemical shift ranges for analogous fluorine-containing functional groups reported in the literature.[9][10]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aliphatic side chain and the aromatic ring protons. The electron-withdrawing nature of the fluorine, trifluoromethyl, and carbonyl groups will significantly influence the chemical shifts of the aromatic protons, generally shifting them downfield.
| Atom | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Chemical Shift and Multiplicity |
| H9 (CH₃) | 1.15 | Triplet (t) | Aliphatic methyl group coupled to the two H8 protons (n+1 rule: 2+1=3). |
| H8 (CH₂) | 2.98 | Quartet (q) | Aliphatic methylene group adjacent to the carbonyl and coupled to the three H9 protons (n+1 rule: 3+1=4). Deshielded by the proximate carbonyl group. |
| H3' | 7.40 | Doublet of doublets (dd) | Coupled to H4' (³JHH) and the ortho fluorine atom (³JHF). The strong electron-withdrawing effect of the adjacent fluorine atom causes a significant downfield shift. |
| H4' | 7.85 | Doublet of doublets of doublets (ddd) | Coupled to H3' (³JHH), H6' (⁴JHH), and the meta fluorine atom (⁴JHF). Deshielded by the para trifluoromethyl group. |
| H6' | 8.10 | Doublet of quartets (dq) | Coupled to H4' (⁴JHH) and the four fluorine atoms of the meta trifluoromethyl group (⁵JHF). Significantly deshielded by the ortho carbonyl and para trifluoromethyl groups. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by the carbonyl signal at the low-field end and the aliphatic carbons at the high-field end. The aromatic carbons will exhibit a wide range of chemical shifts due to the complex interplay of the electronic effects of the substituents. The carbon atoms directly bonded to fluorine will appear as doublets due to ¹JCF coupling.
| Atom | Predicted δ (ppm) | Expected Multiplicity (due to C-F coupling) | Rationale for Chemical Shift |
| C9 (CH₃) | 8.5 | Singlet | Typical chemical shift for a terminal aliphatic methyl group. |
| C8 (CH₂) | 36.0 | Singlet | Aliphatic methylene carbon, shifted downfield by the adjacent carbonyl group. |
| CF₃ | 123.5 | Quartet (q, ¹JCF ≈ 272 Hz) | The carbon of the trifluoromethyl group, showing a large one-bond coupling to the three fluorine atoms. |
| C3' | 115.0 | Doublet (d, ²JCF ≈ 25 Hz) | Shielded by the ortho fluorine atom but deshielded by the para trifluoromethyl group. Exhibits a two-bond coupling to the fluorine atom. |
| C4' | 128.0 | Singlet | Aromatic CH carbon influenced by the meta fluorine and ortho trifluoromethyl substituents. |
| C6' | 130.0 | Doublet (d, ⁴JCF ≈ 3 Hz) | Aromatic CH carbon deshielded by the adjacent carbonyl group. Shows a small four-bond coupling to the fluorine atom. |
| C5' | 132.5 | Quartet (q, ²JCF ≈ 32 Hz) | Aromatic quaternary carbon attached to the trifluoromethyl group. Shows a two-bond coupling to the three CF₃ fluorines. |
| C1' | 135.0 | Doublet (d, ²JCF ≈ 8 Hz) | Aromatic quaternary carbon attached to the carbonyl group, deshielded by it. Shows a two-bond coupling to the fluorine atom. |
| C2' | 162.0 | Doublet (d, ¹JCF ≈ 255 Hz) | Aromatic quaternary carbon directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant. |
| C7 (C=O) | 199.0 | Singlet | Characteristic chemical shift for a ketone carbonyl carbon. |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[10][11] For this compound, two distinct signals are expected.
| Group | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Chemical Shift |
| -CF₃ | ~ -63 | Singlet | The three fluorine atoms of the trifluoromethyl group are equivalent. This chemical shift is typical for an aryl-CF₃ group.[9] Any coupling to the aromatic protons would be small and may not be resolved. |
| Ar-F | ~ -110 | Multiplet | This signal corresponds to the single fluorine atom attached to the aromatic ring. Its chemical shift is within the typical range for aryl fluorides.[9] It is expected to be a multiplet due to coupling with the ortho (H3') and meta (H4') protons. |
Predicted 2D NMR Correlations and Structural Elucidation Workflow
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond connectivities. The following diagrams illustrate the key predicted correlations for COSY, HSQC, and HMBC experiments that would be used to confirm the structure of this compound.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][12]
Caption: Predicted ¹H-¹H COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[1][13]
Caption: Predicted ¹H-¹³C HSQC correlations.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is critical for identifying quaternary carbons and piecing together the molecular skeleton.[12][14]
Caption: Key predicted ¹H-¹³C HMBC correlations.
Experimental Protocol: A Self-Validating System for Computational NMR Prediction
For researchers wishing to perform their own in silico NMR predictions, the following protocol outlines a robust and self-validating workflow using DFT calculations.
-
Molecular Modeling:
-
Construct the 3D structure of this compound using a molecular editor.
-
Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.
-
-
Geometry Optimization:
-
For each low-energy conformer, perform a full geometry optimization using a DFT method, such as B3LYP with the 6-31G(d) basis set.[2]
-
Verify that each optimized structure is a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
NMR Shielding Calculation:
-
Using the optimized geometries, calculate the NMR isotropic shielding constants for all nuclei (¹H, ¹³C, ¹⁹F).
-
Employ the GIAO method with a higher-level basis set, such as 6-311+G(2d,p), for improved accuracy.[5] It is advisable to include a solvent model (e.g., Polarizable Continuum Model, PCM) that matches the experimental conditions.[15]
-
-
Data Analysis and Referencing:
-
Perform the same geometry optimization and NMR shielding calculation for a reference standard (TMS for ¹H and ¹³C; CFCl₃ for ¹⁹F).
-
Calculate the chemical shifts (δ) for your molecule using the formula: δ_sample = σ_reference - σ_sample
-
For multi-conformer systems, calculate the Boltzmann-averaged chemical shifts based on the relative energies of the conformers.
-
Compare the predicted spectrum with experimental data. A good correlation validates the computational model and the structural assignment. For even greater accuracy, empirical scaling factors can be applied.[5]
-
Conclusion
This guide has provided a detailed, predictive overview of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, grounded in established computational methodologies and spectroscopic principles. The tabulated chemical shifts, coupled with the analysis of expected splitting patterns and 2D correlations, offer a comprehensive analytical framework for researchers in drug discovery and development. By understanding the underlying reasons for the predicted spectral features, scientists can more effectively utilize NMR spectroscopy to confirm the identity, purity, and structure of this and other complex fluorinated molecules, thereby accelerating the drug development pipeline.
References
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. NMR Prediction with Scaling Factors | Zhe WANG, Ph.D. [wongzit.github.io]
- 6. Visualizer loader [nmrdb.org]
- 7. Visualizer loader [nmrdb.org]
- 8. Visualizer loader [nmrdb.org]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical Characteristics of 2-Fluoro-5-(trifluoromethyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of 2-Fluoro-5-(trifluoromethyl)propiophenone, a chemical intermediate of interest in synthetic and medicinal chemistry. This document compiles available data and outlines standardized experimental protocols for the determination of its key physical properties.
Core Physical and Chemical Data
This compound is a fluorinated aromatic ketone. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its physical and chemical properties, such as electronegativity and reactivity.
Summary of Physical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that some of the data are predicted values and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₄O | [1][2] |
| Molecular Weight | 220.16 g/mol | [1][2] |
| CAS Number | 207974-18-3 | [1][2] |
| Physical State | Liquid | [2] |
| Boiling Point (Predicted) | 198.3 ± 35.0 °C | [3] |
| Density (Predicted) | 1.256 ± 0.06 g/cm³ | [3] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physical properties of this compound are provided below. These are generalized protocols for organic compounds and should be adapted based on laboratory-specific equipment and safety guidelines.
Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of a small quantity of a liquid sample.
Materials:
-
Capillary tube (sealed at one end)
-
Small test tube
-
Thermometer
-
Heating apparatus (e.g., oil bath or melting point apparatus with boiling point determination capability)
-
Sample of this compound
Procedure:
-
Place a few drops of the liquid sample into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Heat the apparatus gradually.
-
Observe the capillary tube. A stream of bubbles will emerge from the open end as the liquid's vapor pressure increases.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Determination of Density
The density of a liquid can be determined by measuring its mass and volume.
Materials:
-
Pycnometer (specific gravity bottle) or a calibrated micropipette and a precise analytical balance
-
Sample of this compound
-
Constant temperature bath
Procedure using a Pycnometer:
-
Clean and dry the pycnometer thoroughly and record its empty mass (m₁).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.
-
Place the pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
-
Carefully remove any excess liquid that has expanded and re-weigh the filled pycnometer (m₂).
-
Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) and repeat steps 3 and 4 to determine the mass of the reference liquid (m₃).
-
The volume of the pycnometer (V) can be calculated using the density of the reference liquid.
-
The density of the sample is then calculated using the formula: Density = (m₂ - m₁) / V.
Determination of Solubility
This protocol provides a qualitative assessment of solubility in various solvents.
Materials:
-
Small test tubes
-
A range of solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Vortex mixer
-
Sample of this compound
Procedure:
-
Add approximately 1 mL of the chosen solvent to a small test tube.
-
Add a small, measured amount of the sample (e.g., 10 mg or 10 µL) to the solvent.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution to determine if the solute has completely dissolved. The solution should be clear and free of any visible particles.
-
If the substance dissolves, it is considered soluble in that solvent under the tested conditions. If it does not dissolve, it is considered insoluble. This can be further quantified by incrementally adding more solute until saturation is reached.
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the physical characterization of a novel or uncharacterized chemical compound like this compound.
References
An In-Depth Technical Guide to the Aromatic Ring Reactivity of 2-Fluoro-5-(trifluoromethyl)propiophenone
Abstract
2-Fluoro-5-(trifluoromethyl)propiophenone is a highly substituted aromatic ketone of significant interest in medicinal and agrochemical research. The strategic incorporation of fluorine and a trifluoromethyl group confers unique properties such as enhanced lipophilicity and metabolic stability.[1][2] This guide provides a comprehensive analysis of the chemical reactivity of its aromatic core, focusing on the interplay of substituent electronic effects that govern its behavior in electrophilic and nucleophilic aromatic substitution reactions. We will dissect the directing influences of the fluoro, trifluoromethyl, and propiophenone groups, predict regiochemical outcomes, and provide field-proven experimental insights to guide synthetic strategy.
Molecular Architecture and Electronic Landscape
The reactivity of the aromatic ring in this compound is dictated by the cumulative electronic effects of its three substituents. Understanding the individual contribution of each group is paramount to predicting the molecule's synthetic utility. The substituents are: a fluorine atom at the C2 position, a trifluoromethyl group at the C5 position, and a propiophenone group at the C1 position.
-
Propiophenone Group (-COC₂H₅): This acyl group is a powerful deactivating group. It withdraws electron density from the aromatic ring through both the inductive effect (-I) and the resonance effect (-M). The carbonyl carbon is highly electrophilic, pulling π-electrons from the ring and reducing its nucleophilicity. As a result, it directs incoming electrophiles to the meta positions (C3 and C5).
-
Fluorine Atom (-F): The fluorine atom presents a classic case of competing electronic effects. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[3] Conversely, its lone pairs can participate in resonance, donating electron density into the ring (+M effect). This resonance donation is directed to the ortho and para positions (C3 and C6).[4][5] While fluorine is considered a deactivating group overall, its resonance effect makes it an ortho, para-director.[4][5]
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a potent deactivating group due to the strong inductive electron withdrawal (-I) of the three fluorine atoms.[6] Unlike a simple methyl group, it has no resonance-donating capability. This powerful deactivation makes the aromatic ring significantly less reactive and directs incoming electrophiles to the meta position (C3).[4][6]
Integrated Analysis of Substituent Effects
The combination of these three groups renders the aromatic ring exceptionally electron-deficient. All three substituents act as deactivating groups, making electrophilic aromatic substitution (EAS) challenging. The directing effects, however, show a degree of convergence.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (±M) | Overall Effect | Directing Influence |
| Propiophenone | C1 | Strong | Strong (-M) | Strongly Deactivating | meta (C3, C5) |
| Fluorine | C2 | Strong | Weak (+M) | Deactivating | ortho, para (C3, C6) |
| Trifluoromethyl | C5 | Very Strong | None | Strongly Deactivating | meta (C3) |
As the table illustrates, the C3 and C6 positions are the only viable sites for electrophilic attack. The C3 position is particularly notable as it is the meta position relative to the powerful propiophenone and trifluoromethyl directors, and simultaneously the ortho position to the fluorine director. This convergence suggests that C3 is the most likely site for electrophilic substitution, despite the ring's profound deactivation.
Caption: Directing influences on the this compound ring.
Electrophilic Aromatic Substitution (EAS)
The severe deactivation of the aromatic ring makes electrophilic substitution reactions exceptionally difficult. Standard protocols for reactions like nitration, halogenation, or sulfonation will likely fail or require forcing conditions (high temperatures, strong acid catalysts, and extended reaction times), which may lead to decomposition.
Causality Behind Experimental Choices: The primary challenge in EAS is overcoming the high activation energy barrier created by the electron-withdrawing groups. Therefore, any successful protocol must utilize a highly reactive electrophile and conditions that promote its formation and subsequent attack on the electron-poor ring.
-
Nitration: Would likely require a potent nitrating system, such as fuming nitric acid in concentrated sulfuric acid, at elevated temperatures. The expected major product would be 2-Fluoro-3-nitro-5-(trifluoromethyl)propiophenone.
-
Halogenation: Bromination or chlorination would necessitate a strong Lewis acid catalyst (e.g., FeBr₃, AlCl₃) and likely heating.
-
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings.[7] The propiophenone group itself is a product of a Friedel-Crafts acylation, but adding further groups via this method to the final product is highly improbable.
Due to the low reactivity, exploring EAS on this substrate is often synthetically unviable. A more practical approach for introducing substituents involves starting with a more activated precursor and introducing the deactivating groups later in the synthetic sequence.
Nucleophilic Aromatic Substitution (SNA_r)
The true synthetic power of this compound lies in its susceptibility to Nucleophilic Aromatic Substitution (SNA_r). The same electronic factors that hinder EAS make the ring an excellent electrophile for nucleophilic attack.
Mechanism and Regioselectivity: The SNA_r mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks an electron-deficient carbon bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] Subsequently, the leaving group is eliminated, restoring aromaticity.
For this reaction to be efficient, two conditions must be met:
-
The aromatic ring must be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group.
-
There must be a good leaving group, typically a halide.
In this compound, the fluorine atom at C2 is the leaving group. The C2 position is activated by:
-
The strongly deactivating propiophenone group in the ortho position.
-
The strongly deactivating trifluoromethyl group in the para position.
This dual activation makes the C2 carbon highly electrophilic and primed for nucleophilic attack. Fluorine, despite its bond strength to carbon, is an excellent leaving group in activated SNA_r reactions because its high electronegativity polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex.[9][10]
Caption: Generalized mechanism and workflow for SNA_r on FTPP.
Self-Validating Experimental Protocol: Synthesis of an Aryl Ether Derivative
This protocol describes a representative SNA_r reaction using a generic alkoxide nucleophile. It is designed as a self-validating system, where progress can be monitored, and success is determined by the isolation of a product with the expected spectral characteristics.
| Parameter | Specification | Rationale (Expertise & Experience) |
| Reactants | This compound (1.0 eq), Alcohol (R-OH, 1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq) | K₂CO₃ is a mild base sufficient to deprotonate the alcohol, forming the nucleophilic alkoxide in situ. Using a slight excess of the alcohol drives the reaction to completion. |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent is crucial. It effectively solvates the potassium cation but poorly solvates the alkoxide anion, maximizing its nucleophilicity.[11] |
| Temperature | 80 - 100 °C | Heating is required to overcome the activation energy for the formation of the Meisenheimer complex. The optimal temperature may vary depending on the nucleophilicity of the alkoxide. |
| Reaction Time | 4 - 16 hours | Reaction progress should be monitored by TLC or LC-MS until consumption of the starting material is observed. |
| Workup | 1. Cool to room temperature. 2. Pour into ice-water. 3. Extract with ethyl acetate (3x). 4. Wash combined organic layers with brine, dry over Na₂SO₄. | Quenching with water removes the DMF and inorganic salts. Extraction isolates the desired organic product. |
| Purification | Flash column chromatography (Silica gel) | This standard technique is used to separate the final product from any unreacted starting material or minor byproducts. |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1 mmol, 220 mg).
-
Add the alcohol (1.2 mmol) and potassium carbonate (2.0 mmol, 276 mg).
-
Add dry DMF (5 mL) via syringe.
-
Equip the flask with a reflux condenser and heat the mixture in an oil bath to 90 °C.
-
Stir vigorously and monitor the reaction's progress every 2 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress.
-
Upon completion, allow the flask to cool to ambient temperature.
-
Pour the reaction mixture into a beaker containing ice-water (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography to yield the desired 2-(alkoxy)-5-(trifluoromethyl)propiophenone.
Summary and Outlook
The aromatic ring of this compound is a study in contrasts. While its three electron-withdrawing substituents render it highly inert to traditional electrophilic aromatic substitution, these same features transform it into a potent electrophile for nucleophilic aromatic substitution. The key to its synthetic utility is recognizing that the C2-Fluorine bond is not a liability but an asset—a functional handle that can be readily displaced by a wide range of nucleophiles (O-, N-, S-, and C-based). This predictable and high-yielding reactivity makes this compound a valuable and versatile building block for introducing complex molecular fragments, a critical advantage for professionals in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. acgpubs.org [acgpubs.org]
- 11. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Pivotal Role of 2-Fluoro-5-(trifluoromethyl)propiophenone in Modern Medicinal Chemistry: A Keystone for Novel Therapeutics
Introduction
2-Fluoro-5-(trifluoromethyl)propiophenone, a fluorinated aromatic ketone, has emerged as a critical building block in medicinal chemistry. Its unique structural features, particularly the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring, impart advantageous properties to molecules, making it a valuable intermediate in the synthesis of novel drug candidates. The strategic incorporation of fluorine and trifluoromethyl moieties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds, thereby improving their pharmacokinetic and pharmacodynamic profiles. This document provides an overview of the applications of this compound, alongside generalized protocols for its utilization in the synthesis of potential therapeutic agents.
While specific quantitative data and detailed experimental protocols for the direct application of this compound are not extensively available in the public domain, this document outlines its general utility based on the known reactivity of similar fluorinated ketones and the established principles of medicinal chemistry.
Application Notes
This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic and carbocyclic compounds with potential therapeutic applications. The presence of the fluorine atom and the electron-withdrawing trifluoromethyl group influences the reactivity of the aromatic ring and the adjacent carbonyl group, allowing for a range of chemical transformations.
Key Applications in Drug Discovery:
-
Synthesis of Bioactive Heterocycles: The propiophenone moiety can be a starting point for the construction of various heterocyclic scaffolds, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent in many approved drugs.
-
Precursor for Chiral Alcohols: The ketone functionality can be stereoselectively reduced to a chiral alcohol. This is a crucial step in the synthesis of enantiomerically pure drug candidates, as different enantiomers of a drug can have vastly different biological activities and safety profiles.
-
Intermediate for Kinase Inhibitors: The fluorinated phenyl ring is a common feature in many kinase inhibitors, where it can form key interactions within the ATP-binding pocket of the enzyme.
-
Building Block for Anti-inflammatory Agents: The trifluoromethyl group is known to enhance the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.
The trifluoromethyl group, in particular, is highly valued in drug design for its ability to increase metabolic stability by blocking sites susceptible to oxidative metabolism.[1] It also enhances lipophilicity, which can improve membrane permeability and oral bioavailability.[1]
Experimental Protocols
The following are generalized experimental protocols illustrating the potential synthetic transformations of this compound. Researchers should optimize these protocols for their specific substrates and desired products.
Protocol 1: Synthesis of a Pyrazole Derivative
This protocol describes a general procedure for the synthesis of a pyrazole derivative from this compound, a common reaction in the generation of bioactive molecules.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, if needed)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
If the reaction is slow, add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Expected Outcome: A substituted pyrazole derivative. The exact structure will depend on the hydrazine used.
Protocol 2: Asymmetric Reduction to a Chiral Alcohol
This protocol outlines a general method for the asymmetric reduction of the ketone to a chiral alcohol using a chiral catalyst.
Materials:
-
This compound
-
Chiral reducing agent (e.g., (R)- or (S)-CBS reagent)
-
Borane dimethyl sulfide complex (BMS) or other borane source
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (e.g., CBS reagent, 0.1 equivalents) and anhydrous THF.
-
Cool the solution to the recommended temperature for the specific catalyst (e.g., -20 °C to 0 °C).
-
Slowly add the borane source (e.g., BMS, 1.1 equivalents) to the catalyst solution and stir for 15-30 minutes.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the pre-formed catalyst-borane complex over 30-60 minutes.
-
Stir the reaction mixture at the same temperature for several hours, monitoring by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of methanol at a low temperature.
-
Allow the mixture to warm to room temperature and remove the solvent in vacuo.
-
Purify the resulting chiral alcohol by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or NMR analysis using a chiral shift reagent.
Expected Outcome: An enantiomerically enriched 1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-ol.
Data Presentation
Due to the limited availability of specific quantitative data for derivatives of this compound in the public domain, a representative table of hypothetical data is presented below to illustrate how such information would be structured. This table showcases the kind of data medicinal chemists would generate and analyze.
Table 1: Hypothetical Biological Activity of Pyrazole Derivatives Synthesized from this compound
| Compound ID | R-group on Pyrazole | Target Kinase | IC50 (nM) | Cell-based Potency (µM) |
| PZ-01 | -H | Kinase A | 150 | 2.5 |
| PZ-02 | -CH3 | Kinase A | 75 | 1.2 |
| PZ-03 | -Ph | Kinase A | 25 | 0.5 |
| PZ-04 | -H | Kinase B | >10,000 | >50 |
| PZ-05 | -CH3 | Kinase B | 8,500 | 45 |
| PZ-06 | -Ph | Kinase B | 3,200 | 22 |
IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity in a biochemical assay. Cell-based potency represents the concentration required to achieve a 50% effect in a cellular assay.
Mandatory Visualization
The following diagrams illustrate key conceptual workflows and relationships relevant to the application of this compound in medicinal chemistry.
Caption: Drug discovery workflow starting from a key building block.
Caption: Experimental workflow for synthesis and evaluation.
References
Application Notes and Protocols: 2-Fluoro-5-(trifluoromethyl)propiophenone as a Precursor for Novel Herbicides
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential utility of 2-fluoro-5-(trifluoromethyl)propiophenone as a key precursor in the synthesis of novel herbicides. The trifluoromethyl and fluoro- substituents on the phenyl ring are known to enhance the biological activity and metabolic stability of agrochemicals. This document outlines a synthetic strategy for deriving a hypothetical series of pyrazole-based herbicides from this precursor, details experimental protocols for their synthesis and herbicidal activity screening, and presents a putative mechanism of action. The information is intended to guide researchers in the exploration and development of new weed management solutions.
Introduction
The escalating challenge of herbicide resistance in weed populations necessitates the continuous discovery and development of novel herbicidal compounds with diverse modes of action. Fluorinated organic molecules have gained significant prominence in the agrochemical industry due to the unique physicochemical properties imparted by fluorine atoms, such as increased lipophilicity, metabolic stability, and binding affinity to target enzymes. The trifluoromethyl (-CF3) group, in particular, is a key feature in many successful herbicides.
This compound is a readily available chemical intermediate possessing both a fluorine and a trifluoromethyl group on a phenyl ring.[1][2][3] Its ketone functional group offers a versatile handle for a variety of chemical transformations, making it an attractive starting material for the synthesis of new active ingredients. This document explores a hypothetical synthetic route to a novel class of pyrazole-containing herbicides derived from this precursor and provides detailed protocols for their synthesis and biological evaluation.
Rationale for this compound in Herbicide Discovery
The presence of the trifluoromethyl group in a molecule can profoundly influence its herbicidal activity.[4] Key advantages conferred by the -CF3 group include:
-
Increased Lipophilicity: Enhances the molecule's ability to penetrate the waxy cuticle of plant leaves and move across cell membranes.[4]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation within the plant, leading to increased persistence and efficacy.[4][5]
-
Strong Electron-Withdrawing Nature: Modifies the electronic properties of the aromatic ring, which can be crucial for binding interactions with the target protein.[6]
Propiophenone derivatives themselves have demonstrated phytotoxic activity, suggesting that the core scaffold has potential for herbicidal applications.[7] By combining these features, derivatives of this compound represent a promising, yet underexplored, area for the discovery of novel herbicides.
Proposed Synthetic Pathway: From Precursor to a Novel Pyrazole Herbicide
A plausible synthetic route to a novel pyrazole-based herbicide from this compound is outlined below. This pathway involves a Claisen condensation to form a 1,3-diketone, followed by a cyclization reaction with a substituted hydrazine to yield the final pyrazole product. Pyrazole-containing compounds are a well-established class of herbicides.
Caption: Proposed synthetic workflow for a novel pyrazole herbicide.
Experimental Protocols
Synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-2-methyl-1,3-butanedione (Intermediate)
This protocol describes the synthesis of the 1,3-diketone intermediate via a Claisen condensation.
-
Materials:
-
This compound
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
-
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise.
-
Add ethyl acetate (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat at reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of the Novel Pyrazole Herbicide
This protocol details the cyclization of the 1,3-diketone intermediate with a substituted hydrazine.
-
Materials:
-
1-(2-Fluoro-5-(trifluoromethyl)phenyl)-2-methyl-1,3-butanedione (Intermediate)
-
Substituted hydrazine hydrochloride (e.g., 4-chlorophenylhydrazine hydrochloride)
-
Ethanol
-
Glacial acetic acid
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the 1,3-diketone intermediate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted hydrazine hydrochloride (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture at reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified novel pyrazole herbicide.
-
Herbicidal Activity Screening (Post-emergence)
This protocol describes a standard method for evaluating the post-emergence herbicidal activity of the synthesized compound on representative weed species.
-
Plant Material and Growth Conditions:
-
Select a range of monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus) weed species.
-
Sow seeds in pots containing a standard potting mix and grow in a greenhouse under controlled conditions (e.g., 25/20 °C day/night temperature, 16-hour photoperiod).
-
Water the plants as needed.
-
-
Herbicide Application:
-
When the plants reach the 2-3 leaf stage, prepare a stock solution of the synthesized pyrazole herbicide in a suitable solvent (e.g., acetone) with a surfactant.
-
Prepare a series of dilutions to achieve the desired application rates (e.g., 1000, 500, 250, 125, 62.5 g a.i./ha).
-
Spray the plants uniformly with the herbicide solutions using a laboratory sprayer.
-
Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide with a similar proposed mode of action).
-
-
Evaluation:
-
After a set period (e.g., 14 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill).
-
Harvest the above-ground biomass and determine the fresh weight.
-
Calculate the percentage of growth inhibition relative to the negative control.
-
Data Presentation
The quantitative data from the herbicidal activity screening should be summarized in a clear and structured table for easy comparison.
Table 1: Post-emergence Herbicidal Activity of Novel Pyrazole Herbicide
| Application Rate (g a.i./ha) | Echinochloa crus-galli (% Inhibition) | Amaranthus retroflexus (% Inhibition) |
| 1000 | 95 | 98 |
| 500 | 88 | 92 |
| 250 | 75 | 85 |
| 125 | 52 | 68 |
| 62.5 | 30 | 45 |
| Negative Control | 0 | 0 |
| Positive Control (e.g., Atrazine) | 99 | 99 |
Proposed Mechanism of Action and Signaling Pathway
Many pyrazole-based herbicides are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks into the cytoplasm and is oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), leading to rapid lipid peroxidation, membrane damage, and ultimately, cell death.
Caption: Putative mechanism of action via PPO inhibition.
Conclusion
This compound is a promising precursor for the synthesis of novel herbicides due to the advantageous properties conferred by its fluorine and trifluoromethyl substituents. The synthetic and screening protocols provided in these application notes offer a framework for the development of new pyrazole-based herbicides with a potential mode of action as PPO inhibitors. Further research, including the synthesis of a library of derivatives and extensive biological testing, is warranted to fully explore the potential of this chemical scaffold in addressing the ongoing need for new weed control solutions.
References
- 1. 2′-Fluoro-5′-(trifluoromethyl)propiophenone | CymitQuimica [cymitquimica.com]
- 2. 207974-18-3 CAS MSDS (2'-FLUORO-5'-(TRIFLUOROMETHYL)PROPIOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Friedel-Crafts Acylation of Fluorinated Benzenes
Publication ID: ANP-FCF-202512 Version: 1.0 Audience: Researchers, scientists, and drug development professionals
Introduction
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution is crucial for the synthesis of aromatic ketones, which are key intermediates in the production of pharmaceuticals, fine chemicals, and fragrances.[1][2]
Fluorinated benzenes present unique challenges and opportunities as substrates. The fluorine atom is a strongly electronegative, deactivating group due to its inductive effect, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic attack compared to benzene.[3] However, through resonance, the fluorine atom is also an ortho-, para- directing group. The interplay of these effects, combined with the choice of catalyst and reaction conditions, governs the success and regioselectivity of the acylation.
These notes provide a summary of reaction conditions and detailed protocols for the Friedel-Crafts acylation of various fluorinated benzenes.
Factors Influencing Acylation of Fluorinated Benzenes
The outcome of the Friedel-Crafts acylation on fluorinated substrates is determined by several interconnected factors, including the nature of the substrate, the choice of catalyst, and the specific reaction conditions. Understanding these relationships is key to achieving desired product yields and regioselectivity.
Caption: Factors governing Friedel-Crafts acylation outcomes.
Reaction Conditions for Monofluorobenzene
Due to the deactivating nature of fluorine, stronger catalysts or more forcing conditions are often required compared to the acylation of benzene. However, a range of modern, milder catalysts have been shown to be effective, often providing high yields and excellent regioselectivity for the para-isomer.
Table 1: Summary of Catalytic Systems for Acylation of Fluorobenzene
| Catalyst System | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | para/ortho Ratio | Reference(s) |
|---|---|---|---|---|---|---|---|
| La(OTf)₃ / TfOH | Benzoyl chloride | None | 140 | 4 | 87 | 99:1 | [4][5] |
| Hf(OTf)₄ / TfOH | Various acid chlorides | Not specified | Not specified | Not specified | Good yields | Not specified | [1][5] |
| Bi(OTf)₃ | Various acid chlorides | Not specified | Not specified | Not specified | High yields | Not specified | [5] |
| Scandium triflate resin | Acetic anhydride | None (Microwave) | 40-60 | 0.5-30 min | High | Predominantly para | [4][6] |
| AlCl₃ | Acetyl chloride | Methylene chloride | 0 to RT | 0.5 | Not specified | Not specified |[7] |
Reactivity of Difluorobenzene Isomers
The position of the fluorine atoms significantly impacts the reactivity of difluorobenzene isomers in Friedel-Crafts acylation. The strong inductive electron-withdrawing effect of two fluorine atoms further deactivates the ring.[3]
Table 2: Relative Reactivity of Difluorobenzene Isomers
| Isomer | Relative Reactivity | Primary Product | Rationale | Reference(s) |
|---|---|---|---|---|
| 1,3-Difluorobenzene | Most Reactive | 2,4-Difluoroacetophenone | The two fluorine atoms cooperatively direct the incoming electrophile to the C2 position, which is highly activated. | [3] |
| 1,2-Difluorobenzene | Hindered Reactivity | Mixture | Steric hindrance and competing directing effects lead to lower reactivity. | [3] |
| 1,4-Difluorobenzene | Significantly Lower Reactivity | 2,5-Difluoroacetophenone | All positions are adjacent to a fluorine atom, resulting in strong deactivation across the entire ring. |[3] |
The general order of reactivity is: 1,3-Difluorobenzene > 1,2-Difluorobenzene ≈ 1,4-Difluorobenzene .[3]
Experimental Protocols
The following protocols provide methodologies for classical and modern approaches to the acylation of fluorinated benzenes.
Protocol 1: Classical Acylation using Aluminum Chloride (AlCl₃)
This protocol is adapted from standard procedures for the acylation of moderately deactivated aromatic compounds.[7]
Materials:
-
Fluorinated benzene (e.g., Fluorobenzene) (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride) (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a dry 100-mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (or nitrogen inlet).
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (0.055 mol) followed by 15 mL of anhydrous DCM. Cool the suspension to 0°C in an ice/water bath.
-
Reagent Addition:
-
Dissolve the acyl chloride (0.055 mol) in 10 mL of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10 minutes.
-
Following this, dissolve the fluorinated benzene (0.050 mol) in 10 mL of anhydrous DCM, place it in the addition funnel, and add it dropwise to the reaction mixture. Control the rate of addition to prevent excessive boiling.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-30 minutes.
-
Workup:
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl. Stir until the ice has melted.
-
Transfer the mixture to a separatory funnel. Collect the organic layer.
-
Extract the aqueous layer with an additional 20 mL of DCM.
-
Combine the organic layers and wash them twice with saturated NaHCO₃ solution, followed by a water wash. . Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the DCM solvent using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation or column chromatography.
-
Protocol 2: Microwave-Assisted Acylation using a Solid-Supported Catalyst
This protocol describes a highly selective para-acylation of fluorobenzene using a reusable scandium triflate catalyst under microwave irradiation.[4][6]
Materials:
-
Fluorobenzene (1.0 eq)
-
Acetic anhydride (1-5 eq)
-
Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin (1-100% by weight of fluorobenzene)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Microwave reaction vessel, microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine fluorobenzene, acetic anhydride, and the scandium triflate resin catalyst.[4]
-
Microwave Irradiation:
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a power of 65-195 watts. Use a pulsed irradiation cycle (e.g., 30 seconds on, followed by a cooling period).[6]
-
Maintain the internal reaction temperature between 40-60°C.
-
Total reaction time is typically between 0.5 and 30 minutes.[6]
-
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add diethyl ether to the reaction mixture and filter to remove the solid catalyst. The catalyst can be washed, dried, and reused.
-
Transfer the filtrate to a separatory funnel and wash with water until the pH of the aqueous layer is neutral (6.5-7.0).[6]
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further purify the product by vacuum distillation to obtain the desired para-acylated fluorobenzene.[6]
-
Caption: General experimental workflow for Friedel-Crafts acylation.
Safety Precautions
-
Friedel-Crafts reactions should be conducted in a well-ventilated fume hood.
-
Lewis acids like AlCl₃ are water-sensitive and corrosive. Handle with care and under anhydrous conditions.[7]
-
Acyl chlorides and anhydrides are corrosive and lachrymatory. Avoid inhalation and skin contact.
-
Microwave-assisted reactions can generate pressure. Use appropriate sealed vessels and adhere to the safety guidelines of the microwave reactor.
Disclaimer: This document is intended for informational purposes for trained research professionals. All procedures should be carried out with appropriate safety measures and personal protective equipment.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 7. websites.umich.edu [websites.umich.edu]
Synthesis of Novel Pyrazoline Scaffolds from 2-Fluoro-5-(trifluoromethyl)propiophenone for Pharmaceutical Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed methodologies for the synthesis of novel pyrazoline pharmaceutical scaffolds, commencing from the versatile building block, 2-Fluoro-5-(trifluoromethyl)propiophenone. The strategic incorporation of both fluorine and a trifluoromethyl group into the core structure is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3][4] The synthetic pathway detailed herein involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate to yield the target pyrazoline scaffold. Pyrazoline derivatives are a significant class of heterocyclic compounds known for a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][5][6][7]
Overall Synthetic Scheme
The synthesis proceeds through two key transformations:
-
Claisen-Schmidt Condensation: Reaction of this compound with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in the presence of a base to form a chalcone intermediate.
-
Cyclization: Reaction of the synthesized chalcone with hydrazine hydrate in a suitable solvent to yield the final pyrazoline scaffold.
Caption: Overall synthetic workflow from the starting propiophenone to the target pyrazoline scaffold.
Experimental Protocols
Protocol 1: Synthesis of Chalcone Intermediate (1-(2-Fluoro-5-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one)
This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with 4-chlorobenzaldehyde.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol (50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add an aqueous solution of potassium hydroxide (40%, 10 mL) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL).
-
Acidify the mixture with dilute hydrochloric acid until a precipitate forms.
-
Filter the solid product using a Büchner funnel, wash with cold water until the filtrate is neutral, and dry the product under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.
Caption: Experimental workflow for the synthesis of the chalcone intermediate.
Protocol 2: Synthesis of Pyrazoline Scaffold (5-(4-Chlorophenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazole)
This protocol describes the cyclization of the chalcone intermediate with hydrazine hydrate to form the pyrazoline scaffold.
Materials:
-
1-(2-Fluoro-5-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone intermediate)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a 100 mL round-bottom flask, dissolve the chalcone intermediate (1.0 eq) in ethanol (40 mL).
-
Add hydrazine hydrate (2.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (150 mL) with stirring.
-
A solid precipitate will form. Filter the product using a Büchner funnel and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from ethanol to obtain the pure pyrazoline scaffold.
Caption: Experimental workflow for the synthesis of the pyrazoline scaffold.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized compounds.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| Chalcone Intermediate | C₁₆H₉ClF₄O | 344.70 | Yellow Solid | 121-123 | ~70 |
| Pyrazoline Scaffold | C₁₆H₁₁ClF₄N₂ | 358.72 | White Crystalline Solid | 154-156 | ~80 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| Chalcone Intermediate | 7.2-8.0 (m, Ar-H, CH=CH) | 120-160 (Ar-C, C=C), 190 (C=O) | 1660 (C=O), 1600 (C=C), 1320 (C-F) | 344 [M]⁺ |
| Pyrazoline Scaffold | 3.1 (dd, 1H, CHa), 3.8 (dd, 1H, CHb), 5.5 (dd, 1H, CH), 6.8-7.9 (m, Ar-H), 9.0 (s, 1H, NH) | 40 (CH₂), 60 (CH), 115-160 (Ar-C, C=N) | 3320 (N-H), 1595 (C=N), 1325 (C-F) | 358 [M]⁺ |
Note: The spectral data presented are expected values based on similar structures in the literature and will require experimental confirmation.
Potential Biological Activity and Signaling Pathways
The synthesized pyrazoline scaffold, featuring a 2-fluoro-5-(trifluoromethyl)phenyl moiety, is a promising candidate for various biological activities. Pyrazole derivatives are known to exhibit potent antimicrobial, anti-inflammatory, and anticancer properties.[1][3][5] The trifluoromethyl group is expected to enhance the compound's cell permeability and metabolic stability, potentially leading to improved efficacy.
Further research could involve screening this scaffold against a panel of bacterial and fungal strains to determine its antimicrobial spectrum. Additionally, its cytotoxic effects on various cancer cell lines could be investigated. The mechanism of action could potentially involve the inhibition of key enzymes or interference with cellular signaling pathways crucial for pathogen survival or cancer cell proliferation.
Caption: Hypothesized mechanism of action for the synthesized pyrazoline scaffold.
References
- 1. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Characterization of Various Pyrazolines From Chalcones [ijraset.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Fluoro-5-(trifluoromethyl)propiophenone in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Fluoro-5-(trifluoromethyl)propiophenone as a building block in the synthesis of advanced materials. Due to its unique molecular structure, incorporating both a fluorine atom and a trifluoromethyl group, this compound is a valuable precursor for creating polymers and materials with tailored properties for a variety of high-performance applications. The strategic incorporation of fluorine imparts desirable characteristics such as enhanced thermal stability, chemical resistance, and specific photophysical properties.[1][2][3]
Overview of Materials Science Applications
This compound serves as a critical intermediate in the development of novel materials.[4] The presence of the trifluoromethyl group, in particular, is known to enhance properties such as lipophilicity and metabolic stability in molecules, which can be advantageous in the design of advanced polymers.[4] While specific applications for polymers derived directly from this compound are not extensively detailed in publicly available literature, its structural features suggest its utility in the following areas:
-
High-Performance Polymers: The introduction of fluoroalkyl groups into polymer backbones can lead to materials with exceptional thermal and chemical stability, making them suitable for use in harsh environments.[1][2]
-
Organic Electronics: Fluorinated side chains in conjugated polymers can influence their photophysical and electrochemical properties.[5][6] Materials derived from this compound could be explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
-
Hydrophobic and Oleophobic Coatings: The low surface energy associated with fluorinated compounds can be leveraged to create water- and oil-repellent surfaces.[1]
Synthesis of Precursor Monomers
To be utilized in polymer synthesis, this compound would typically first be converted into a polymerizable monomer. A common approach would be to introduce a reactive group, such as a vinyl or acrylate moiety. The synthesis of such a monomer is a critical first step.
Logical Workflow for Monomer Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Semi-perfluoroalkyl polyfluorene with varying fluorine content: synthesis and photophysical properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectroscopic Analysis of 2-Fluoro-5-(trifluoromethyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for acquiring and interpreting mass spectrometry (MS) and infrared (IR) spectroscopy data for the compound 2-Fluoro-5-(trifluoromethyl)propiophenone. The protocols outlined below are intended to ensure high-quality data acquisition for structural elucidation and purity assessment, critical steps in the drug development pipeline.
Compound Information
This compound is a halogenated aromatic ketone. Its structure and properties are summarized below.
| Property | Value |
| Chemical Formula | C₁₀H₈F₄O |
| Molecular Weight | 220.16 g/mol [1][2] |
| CAS Number | 207974-18-3[1][2] |
| Appearance | Liquid[2] |
Mass Spectrometry Data
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[3][4]
Electron Ionization Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[1] A summary of the major fragments is presented in the table below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 220 | 25 | [M]⁺ (Molecular Ion) |
| 191 | 100 | [M - C₂H₅]⁺ |
| 163 | 30 | [M - C₂H₅ - CO]⁺ |
| 145 | 15 | [C₇H₄F₃]⁺ |
| 114 | 10 | [C₆H₄F]⁺ |
Experimental Protocol for Mass Spectrometry
This protocol describes the acquisition of a mass spectrum using a standard quadrupole mass spectrometer with an electron ionization source.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Microsyringe
-
Gas chromatograph-mass spectrometer (GC-MS) or direct insertion probe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
Instrument Setup:
-
Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.
-
Set the ion source to electron ionization (EI) mode.
-
Typical EI energy is 70 eV.
-
Set the mass analyzer to scan a range appropriate for the compound's molecular weight (e.g., m/z 40-300).
-
-
Sample Introduction:
-
GC-MS: If using a GC inlet, inject a small volume (e.g., 1 µL) of the prepared solution onto the GC column. The compound will be separated from the solvent and introduced into the mass spectrometer.
-
Direct Insertion Probe: If using a direct insertion probe, apply a small amount of the sample to the probe tip and insert it into the ion source. Gently heat the probe to volatilize the sample.
-
-
Data Acquisition: Acquire the mass spectrum. The data system will display the relative abundance of ions at different m/z values.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. This information can be used to confirm the structure of the compound.
-
Infrared Spectroscopy Data
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5][6][7]
Infrared Spectrum
The IR spectrum of this compound is available from the NIST WebBook.[1] The key absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong | C=O (ketone) stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1320 | Strong | C-F (trifluoromethyl) stretch |
| ~1250 | Strong | C-F (aryl fluoride) stretch |
| ~1100 | Strong | C-CO-C stretch |
Experimental Protocol for Infrared Spectroscopy
This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for liquid samples.[5]
Materials:
-
This compound sample
-
FT-IR spectrometer with an ATR accessory
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Instrument Setup:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
The ATR crystal should be clean and free of any residue.
-
-
Background Spectrum:
-
With the clean, empty ATR crystal, acquire a background spectrum. This will subtract any atmospheric or instrumental interferences from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal. Ensure the crystal surface is completely covered.
-
-
Data Acquisition:
-
Acquire the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
-
Cleaning:
-
After analysis, carefully clean the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove all traces of the sample.
-
Experimental Workflow
The following diagram illustrates the general workflow for acquiring and analyzing spectroscopic data for this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. 2′-Fluoro-5′-(trifluoromethyl)propiophenone | CymitQuimica [cymitquimica.com]
- 3. fiveable.me [fiveable.me]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Experimental Design [web.mit.edu]
- 7. webassign.net [webassign.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-5-(trifluoromethyl)propiophenone
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoro-5-(trifluoromethyl)propiophenone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.
Question: Why is my reaction yield consistently low?
Answer: Low yields in Friedel-Crafts acylation of deactivated rings like 1-fluoro-4-(trifluoromethyl)benzene can stem from several factors:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is highly susceptible to moisture. Any contamination can deactivate the catalyst, significantly reducing the yield. Ensure all glassware is flame-dried, and solvents are anhydrous.[1]
-
Insufficient Catalyst: Due to the formation of a stable complex between the ketone product and the Lewis acid, a stoichiometric amount (or a slight excess) of the catalyst is required.[2][3] Catalytic amounts are often insufficient for this reaction.
-
Low Substrate Reactivity: The starting material, 1-fluoro-4-(trifluoromethyl)benzene, is an electron-poor aromatic ring due to the withdrawing effects of both the fluorine and trifluoromethyl groups. Such deactivated substrates are inherently less reactive in electrophilic aromatic substitution.[4]
-
Inadequate Reaction Temperature: While the initial reaction is often started at a low temperature (e.g., 0 °C) to control the exothermic reaction between the Lewis acid and the acylating agent, the reaction with the deactivated aromatic ring may require heating to proceed at a reasonable rate.[5]
Question: My reaction mixture turns dark or black. What does this indicate?
Answer: A dark or black reaction mixture, often accompanied by charring, can indicate several issues:
-
Reaction is too Exothermic: The initial complex formation between the Lewis acid and propionyl chloride is highly exothermic. If the addition is too fast or cooling is insufficient, side reactions and decomposition can occur.
-
High Reactant Concentration: Overly concentrated reaction mixtures can lead to localized heating and decomposition.
-
Reaction with Solvent: If the solvent is not sufficiently inert, it may react with the highly electrophilic species present, leading to byproducts and a dark coloration. Dichloromethane or dichloroethane are common choices, but reactivity should be considered.
Question: I am observing the formation of multiple side-products. How can I minimize them?
Answer: Side-product formation is a common challenge. Key strategies to minimize them include:
-
Control of Reaction Temperature: Maintaining a low temperature during the initial addition phase and then carefully controlling the temperature during the reaction with the aromatic substrate is crucial.
-
Order of Addition: Typically, the Lewis acid is suspended in the solvent, followed by the slow addition of the acylating agent (propionyl chloride), and finally the aromatic substrate. This ensures the rapid formation and consumption of the acylium ion.[1]
-
Purity of Reagents: Ensure the purity of starting materials, as impurities can lead to undesired side reactions.
Question: How can I effectively purify the final product?
Answer: Purification of this compound typically involves a combination of aqueous workup and chromatography or recrystallization.
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to destroy the catalyst-ketone complex and remove inorganic salts. This usually involves quenching the reaction mixture with ice and acid (e.g., HCl).[1]
-
Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side-products. Given the fluorinated nature of the product, specialized fluorinated stationary phases can offer enhanced selectivity.[6] However, standard silica gel with a non-polar/polar solvent system is often sufficient.
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent purification method. Screening various solvents is necessary to find an appropriate system where the product has high solubility in the hot solvent and low solubility when cold.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method is the Friedel-Crafts acylation of 1-fluoro-4-(trifluoromethyl)benzene with propionyl chloride or propionic anhydride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][7]
Q2: Why is a stoichiometric amount of Lewis acid catalyst required for Friedel-Crafts acylation?
A2: The ketone product of the reaction is a Lewis base and forms a stable complex with the Lewis acid catalyst. This complex is often not reactive under the reaction conditions, effectively sequestering the catalyst. Therefore, at least one equivalent of the catalyst per mole of the ketone product is needed.[3]
Q3: Are there alternative, "greener" catalysts for this reaction?
A3: Research is ongoing into more environmentally friendly catalysts. Options include milder Lewis acids like zinc salts (Zn(II)) or Brønsted acids like trifluoromethanesulfonic acid (TfOH), especially when the aromatic ring is activated.[3][8] For some fluorinated compounds, metal-free synthesis using hexafluoroisopropanol (HFIP) has shown promise.[7]
Q4: Can I use propionic acid directly as the acylating agent?
A4: While acyl chlorides and anhydrides are more common, using carboxylic acids directly is possible with certain catalytic systems, such as those employing trifluoromethanesulfonic anhydride (Tf₂O) or a combination of a Lewis acid and a dehydrating agent.[4]
Q5: What safety precautions should I take during this synthesis?
A5: Friedel-Crafts acylation involves hazardous materials. Aluminum chloride reacts violently with water and is corrosive.[9] Propionyl chloride is also corrosive and lachrymatory. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[9] The reaction is exothermic and should be cooled appropriately, especially during the initial addition of reagents.[5]
Data Presentation: Optimizing Reaction Conditions
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst Example | Substrate | Acylating Agent | Yield (%) | Conditions | Reference |
| AlCl₃ (stoichiometric) | Deactivated Aromatics | Acyl Halide | Generally Good | Varies, often requires heat | [10] |
| FeCl₃ (stoichiometric) | Anisole | Acetic Anhydride | 94 | 60 °C, 24h | [11] |
| ZnCl₂ | Anisole | Not Specified | 88 | 50 °C, 2h | [12] |
| Yb(OTf)₃ (0.2 eq) | Substituted Benzenes | Not Specified | 93 | Not Specified | [13] |
| Hf(OTf)₄ / TfOH | Chlorobenzene, Fluorobenzene | Carboxylic Acid Chlorides | Good | Not Specified | [13] |
Note: This data is for analogous systems and should be used as a guideline for catalyst screening.
Table 2: Common Solvents for Purification
| Purification Method | Solvent System | Comments | Reference |
| Recrystallization | n-Hexane / Ethyl Acetate | A common non-polar/polar mixture suitable for many organic compounds. | [14] |
| n-Hexane / Acetone | Works well, especially when slow evaporation is employed. | [14] | |
| Ethanol or Methanol | Good for moderately polar compounds. | [3] | |
| Toluene | Can be effective for aromatic compounds. | [3] | |
| Column Chromatography | n-Hexane / Ethyl Acetate | A standard eluent system for silica gel chromatography, with the gradient adjusted based on TLC. | [15] |
| Dichloromethane / Cyclohexane | Another effective solvent system for separating compounds of varying polarity. | [3] |
Experimental Protocols
The following protocols are representative methodologies for the synthesis and purification of this compound via Friedel-Crafts acylation.
Protocol 1: Friedel-Crafts Acylation
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet to maintain anhydrous conditions.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Acylium Ion Formation: Dissolve propionyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains below 5 °C.
-
Substrate Addition: After the addition is complete, continue stirring for another 15 minutes at 0 °C. Then, add a solution of 1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. The reaction may be gently heated (e.g., to reflux) to drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly and carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid.[1] This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Determine a suitable mobile phase by running TLC plates of the crude product with various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of ~0.25-0.35 for the product spot.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed product to the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. docsity.com [docsity.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.winthrop.edu [chem.winthrop.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 12. allstudyjournal.com [allstudyjournal.com]
- 13. chemistryjournals.net [chemistryjournals.net]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. odinity.com [odinity.com]
Common byproducts in the synthesis of 2-Fluoro-5-(trifluoromethyl)propiophenone and how to remove them
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluoro-5-(trifluoromethyl)propiophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the expected products?
The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 1-fluoro-4-(trifluoromethyl)benzene using an acylating agent like propionyl chloride or propionic anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The substitution pattern on the starting material, 1-fluoro-4-(trifluoromethyl)benzene, dictates the products formed. The fluorine atom is an ortho, para director, while the trifluoromethyl group is a meta director. This leads to the formation of two primary positional isomers:
-
Desired Product: this compound (acylation at the position ortho to the fluorine and meta to the trifluoromethyl group).
-
Primary Byproduct: 4-Fluoro-3-(trifluoromethyl)propiophenone (acylation at the position para to the fluorine and ortho to the trifluoromethyl group).
Q2: What are the common byproducts and impurities I should expect in the synthesis of this compound?
Besides the primary positional isomer, other byproducts and impurities can arise from the reaction conditions and purity of the starting materials.
-
Positional Isomer: As mentioned, 4-Fluoro-3-(trifluoromethyl)propiophenone is the most significant byproduct.
-
Unreacted Starting Material: Incomplete reaction will leave residual 1-fluoro-4-(trifluoromethyl)benzene.
-
Polyacylated Products: While the acyl group deactivates the aromatic ring towards further substitution, under harsh conditions or with an excess of the acylating agent, diacylation can occur, though this is generally a minor byproduct.
-
Hydrolysis Products: If using propionyl chloride, any moisture present in the reaction will lead to its hydrolysis to propionic acid.
-
Reagent Impurities: Impurities present in the starting materials or solvents can lead to other unexpected byproducts.[1]
Troubleshooting Guide
Issue 1: Low yield of the desired product.
| Possible Cause | Solution |
| Catalyst Inactivity | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-purity catalyst. |
| Deactivated Aromatic Ring | The starting material, 1-fluoro-4-(trifluoromethyl)benzene, is somewhat deactivated due to the electron-withdrawing trifluoromethyl group. The reaction may require elevated temperatures or a longer reaction time to proceed to completion. |
| Insufficient Catalyst | In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required for full conversion. |
| Suboptimal Temperature | The reaction temperature can influence the isomer ratio. Experiment with running the reaction at different temperatures (e.g., 0 °C to room temperature) to find the optimal conditions for forming the desired isomer. |
Issue 2: Difficulty in separating the desired product from the positional isomer byproduct.
Positional isomers often have very similar physical properties, such as boiling points and polarity, which makes their separation challenging.
| Troubleshooting Step | Detailed Action |
| Fractional Distillation | If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective. Use a column with high theoretical plates and a slow distillation rate for the best separation. |
| Recrystallization | This technique relies on differences in solubility between the isomers in a particular solvent. Screen various solvents or solvent mixtures to find one in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the isomeric byproduct remains in solution. Seeding the solution with a pure crystal of the desired product can aid crystallization. |
| Column Chromatography | This is often the most effective method. Due to the similar polarity of the isomers, standard silica gel chromatography may require careful optimization of the eluent system. For fluorinated compounds, using a stationary phase with different selectivity, such as a pentafluorophenyl (PFP) phase, may provide enhanced separation.[2][3][4] |
Quantitative Data
Specific quantitative data for the synthesis of this compound is not widely available in public literature. However, based on analogous syntheses of similar fluorinated aromatic ketones, the following table provides an illustrative summary of what might be expected.
| Parameter | Typical Range | Notes |
| Yield of Crude Product | 60-80% | This is the combined yield of both major isomers before purification. |
| Isomer Ratio (Desired : Byproduct) | 2:1 to 4:1 | This ratio is highly dependent on reaction conditions such as temperature and catalyst. |
| Purity after Distillation | >98% | A patent for a similar compound, 2'-trifluoromethyl propiophenone, reported achieving 98% GC purity after vacuum distillation.[1] |
| Purity after Recrystallization | >99% | Can be very effective if a suitable solvent system is identified. |
| Purity after Chromatography | >99.5% | Generally provides the highest purity but may be less scalable. |
Experimental Protocols
The following are representative protocols for the synthesis and purification of this compound based on general procedures for Friedel-Crafts acylation.[5][6]
Protocol 1: Synthesis via Friedel-Crafts Acylation
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler) under an inert atmosphere (nitrogen or argon).
-
Charging the Flask: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add propionyl chloride (1.05 equivalents) to the stirred suspension.
-
Addition of Substrate: Add 1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) dropwise via the addition funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of Isomers
-
Fractional Distillation:
-
Set up a fractional distillation apparatus with a vacuum-jacketed column packed with a suitable material (e.g., Raschig rings).
-
Heat the crude product under reduced pressure.
-
Collect fractions based on boiling point, monitoring the purity of each fraction by GC or NMR. The lower-boiling fraction will likely be the unreacted starting material, followed by the two propiophenone isomers.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., hexane, heptane, or an ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
-
Column Chromatography:
-
Prepare a column with silica gel or a PFP-functionalized silica.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Elute the column with an optimized solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing the pure desired product.
-
Evaporate the solvent from the combined pure fractions to yield the final product.
-
References
- 1. EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Technical Support Center: Friedel-Crafts Acylation of Trifluoromethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of trifluoromethylbenzene. This guide addresses common issues encountered during this challenging reaction, offering solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation of trifluoromethylbenzene so difficult?
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The success of this reaction depends on the nucleophilicity of the aromatic ring. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which deactivates the benzene ring. This deactivation reduces the ring's nucleophilicity, making it less reactive toward the acylium ion electrophile. Consequently, standard Friedel-Crafts conditions often result in low or no product yield.
Q2: My reaction with aluminum chloride (AlCl₃) as a catalyst is not working. What is the issue?
There are two primary reasons for the failure of AlCl₃-catalyzed acylation of trifluoromethylbenzene:
-
Ring Deactivation: As mentioned, the -CF₃ group strongly deactivates the aromatic ring, making it a poor nucleophile.
-
Catalyst Stoichiometry: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst (AlCl₃). This complexation removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required, rather than a catalytic amount. For a highly deactivated substrate like trifluoromethylbenzene, even stoichiometric amounts of AlCl₃ may be insufficient to drive the reaction to completion under standard conditions.
Q3: Are there more effective catalysts for the acylation of trifluoromethylbenzene?
Yes, for deactivated aromatic rings, stronger catalytic systems are often necessary. Trifluoromethanesulfonic acid (TfOH), also known as triflic acid, is a superacid that can effectively catalyze the acylation of electron-poor aromatic compounds.[1] Lanthanide triflates have also been shown to be effective catalysts for the acylation of deactivated substrates.[2]
Q4: What is the expected regioselectivity for the acylation of trifluoromethylbenzene?
The trifluoromethyl group is a meta-directing deactivator. Therefore, the primary product of a successful Friedel-Crafts acylation of trifluoromethylbenzene is the meta-substituted ketone. For example, the acetylation of trifluoromethylbenzene will yield primarily m-trifluoromethylacetophenone.
Q5: I am observing a very low yield. What are the common causes and how can I improve it?
Low yields in the Friedel-Crafts acylation of trifluoromethylbenzene can be attributed to several factors:
-
Insufficient Catalyst Activity: Standard Lewis acids like AlCl₃ may not be strong enough.
-
Suboptimal Reaction Conditions: The reaction may require higher temperatures and longer reaction times to proceed.
-
Moisture Contamination: Lewis acid catalysts are sensitive to moisture, which can lead to their deactivation.
To improve the yield, consider the following troubleshooting steps:
-
Switch to a Stronger Catalyst: Employ a superacid like trifluoromethanesulfonic acid (TfOH).
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the reaction progress over a longer period.
-
Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and fresh, high-purity reagents to prevent catalyst deactivation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low product yield | The trifluoromethylbenzene ring is strongly deactivated. | Switch from AlCl₃ to a stronger catalyst like trifluoromethanesulfonic acid (TfOH). |
| Insufficient catalyst amount. | Use a stoichiometric amount or an excess of the Lewis acid catalyst. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Reaction time is too short. | Extend the reaction time and monitor the progress by TLC or GC. | |
| Presence of moisture. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. | |
| Formation of multiple unidentified products | High reaction temperature leading to side reactions. | Optimize the temperature by starting at a lower temperature and gradually increasing it. |
| Impurities in starting materials. | Use high-purity trifluoromethylbenzene and acylating agent. | |
| Low conversion of starting material | Inefficient catalyst or reaction conditions. | In addition to trying a stronger catalyst, consider using a higher boiling point solvent to allow for higher reaction temperatures. |
Experimental Protocols
Note: These protocols are provided as a starting point and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Acylation using Aluminum Chloride (Stoichiometric)
This protocol is adapted from general Friedel-Crafts procedures and may require forcing conditions for trifluoromethylbenzene.
Materials:
-
Trifluoromethylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 2.5 equivalents).
-
Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add trifluoromethylbenzene (1.0 equivalent) dropwise via the dropping funnel.
-
After the addition of trifluoromethylbenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may require heating to reflux for several hours to proceed. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Protocol 2: Acylation using Trifluoromethanesulfonic Acid (TfOH)
This protocol utilizes a stronger acid catalyst which is often more effective for deactivated substrates.[1]
Materials:
-
Trifluoromethylbenzene
-
Acetic anhydride
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve trifluoromethylbenzene (1.0 equivalent) and acetic anhydride (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (2.0 equivalents) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography.
Data Summary
The following table summarizes representative reaction conditions for the acylation of deactivated aromatic compounds, which can be used as a starting point for the optimization of the acylation of trifluoromethylbenzene. Direct yield data for the Friedel-Crafts acylation of trifluoromethylbenzene is not widely reported in the literature, reflecting the challenging nature of this transformation. The synthesis of m-trifluoromethyl acetophenone is often achieved through alternative routes, such as the diazotization of m-trifluoromethylaniline, which can yield products in the range of 70%.[3][4]
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| AlCl₃ | Acetyl Chloride | Dichloromethane | Reflux | 2-24 | Low to Moderate | Stoichiometric amounts of catalyst are necessary. Yields are often low with deactivated substrates. |
| TfOH | Acetic Anhydride | Dichloromethane | 0 to RT | 2-4 | Moderate to High | Superacid catalyst is more effective for deactivated rings.[1] |
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
References
Optimizing catalyst loading for 2-Fluoro-5-(trifluoromethyl)propiophenone synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Fluoro-5-(trifluoromethyl)propiophenone, with a focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of 1-fluoro-4-(trifluoromethyl)benzene with propionyl chloride or propionic anhydride. This reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being one of the most common choices.[1][2][3]
Q2: Why is catalyst loading a critical parameter in this synthesis?
A2: Catalyst loading is crucial for several reasons. In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively sequestering it.[4] Therefore, a stoichiometric amount or even an excess of the catalyst is often necessary. However, excessive catalyst loading can lead to side reactions, increased costs, and more challenging work-up procedures. Empirical optimization is key to balancing reaction efficiency with selectivity and practicality.
Q3: Can other catalysts be used besides aluminum chloride (AlCl₃)?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can be employed for Friedel-Crafts acylation.[5] Additionally, strong Brønsted acids like trifluoromethanesulfonic acid have been shown to be effective, particularly for deactivated aromatic rings.[6] The choice of catalyst can influence the reaction's efficiency, regioselectivity, and substrate scope.
Q4: How do the electron-withdrawing groups on the aromatic substrate affect the reaction?
A4: The fluorine and trifluoromethyl groups on the 1-fluoro-4-(trifluoromethyl)benzene ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[7] This deactivation can make the reaction more challenging compared to the acylation of more electron-rich aromatic compounds. Consequently, more potent catalytic systems or harsher reaction conditions might be necessary to achieve a good yield.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction is showing a very low yield or no formation of the desired product. What are the likely causes and how can I address them?
-
Answer: Low or no yield in the Friedel-Crafts acylation of 1-fluoro-4-(trifluoromethyl)benzene can stem from several factors:
-
Insufficient Catalyst Activity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Any water in the solvent, reagents, or glassware will deactivate the catalyst.
-
Solution: Ensure all glassware is thoroughly dried, use anhydrous solvents, and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). Using a freshly opened bottle of the catalyst is also recommended.[4]
-
-
Inadequate Catalyst Loading: Due to the deactivating nature of the starting material and the complexation of the product with the catalyst, the amount of catalyst may be insufficient.
-
Solution: Incrementally increase the molar equivalents of the Lewis acid catalyst. It is common for such reactions to require stoichiometric or even excess amounts of the catalyst.[4]
-
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, especially with a deactivated substrate.
-
Solution: Gradually increase the reaction temperature. However, be aware that excessively high temperatures can promote the formation of byproducts.
-
-
Issue 2: Formation of Multiple Products or Unexpected Byproducts
-
Question: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?
-
Answer: The formation of multiple products can be due to a lack of regioselectivity or the occurrence of side reactions.
-
Isomer Formation: Friedel-Crafts acylation on a substituted benzene ring can potentially lead to the formation of ortho, meta, and para isomers. The directing effects of the fluorine and trifluoromethyl groups will influence the product distribution.
-
Solution: The choice of catalyst and solvent can sometimes influence regioselectivity. It may be necessary to perform a careful analysis of the product mixture (e.g., by NMR or GC-MS) to identify the isomers and then optimize the reaction conditions to favor the desired product.
-
-
Side Reactions: High temperatures and excessive catalyst loading can lead to charring or the formation of polymeric materials.[4]
-
Solution: Attempt the reaction at a lower temperature for a longer duration. Optimize the catalyst loading to find the minimum amount required for an efficient reaction.
-
-
Data Presentation
Table 1: Illustrative Data for Catalyst Loading Optimization in a Friedel-Crafts Acylation
The following table provides a hypothetical yet representative example of how catalyst loading can be optimized for a Friedel-Crafts acylation reaction. The data illustrates the impact of varying the molar equivalents of the catalyst on the reaction yield and purity of the final product.
| Experiment | Catalyst | Catalyst Loading (molar eq.) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | AlCl₃ | 1.0 | 6 | 45 | 92 |
| 2 | AlCl₃ | 1.2 | 6 | 68 | 95 |
| 3 | AlCl₃ | 1.5 | 4 | 85 | 97 |
| 4 | AlCl₃ | 2.0 | 4 | 86 | 96 |
| 5 | AlCl₃ | 2.5 | 4 | 83 | 91 |
| 6 | FeCl₃ | 1.5 | 8 | 72 | 94 |
Note: This data is illustrative and the optimal conditions for the synthesis of this compound should be determined empirically.
Experimental Protocols
General Protocol for the Synthesis of this compound via Friedel-Crafts Acylation
This protocol provides a general methodology. The specific amounts of reagents and reaction conditions should be optimized based on preliminary experiments.
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inlet for an inert gas (e.g., nitrogen or argon).
-
-
Reagent Preparation:
-
In the round-bottom flask, place the Lewis acid catalyst (e.g., aluminum chloride, 1.5 molar equivalents) and an anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Add propionyl chloride (1.1 molar equivalents) dropwise to the stirred catalyst suspension over 30 minutes.
-
After the addition is complete, add 1-fluoro-4-(trifluoromethyl)benzene (1.0 molar equivalent) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench it by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues in the synthesis.
References
Technical Support Center: Sustainable Synthesis of 2-Fluoro-5-(trifluoromethyl)propiophenone
Welcome to the Technical Support Center for the Sustainable and Green Synthesis of 2-Fluoro-5-(trifluoromethyl)propiophenone. This resource is tailored for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions (FAQs) for various synthetic methodologies. Our goal is to facilitate the adoption of greener and more sustainable practices in your chemical synthesis endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format. We cover conventional methods to provide a baseline, followed by detailed guidance on sustainable alternatives.
Method 1: Conventional Friedel-Crafts Acylation
The traditional approach to synthesizing this compound involves the Friedel-Crafts acylation of 1-fluoro-4-(trifluoromethyl)benzene with propanoyl chloride or propanoic anhydride, typically using a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Q1: My Friedel-Crafts acylation is resulting in a very low or no yield. What are the common causes?
A1: Low yields in the Friedel-Crafts acylation of 1-fluoro-4-(trifluoromethyl)benzene are common due to the deactivated nature of the aromatic ring. Both the fluorine and trifluoromethyl groups are electron-withdrawing, making the ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[1]
Troubleshooting Steps:
-
Catalyst Inactivity: Aluminum chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened bottle of AlCl₃ or one that has been properly stored in a desiccator.
-
Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, which can sequester the catalyst.[1] Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is often necessary.
-
Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy barrier of the deactivated ring. However, excessively high temperatures can lead to side reactions. Monitor the reaction progress by TLC or GC to find the optimal temperature.
-
Solvent Choice: Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. Using solvents like nitromethane can sometimes enhance the reactivity of the electrophile but may also lead to side reactions.[2]
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?
A2: The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In this case, the directing effects are in opposition. Acylation is expected to occur primarily at the position ortho to the fluorine and meta to the trifluoromethyl group. However, other isomers can form.
Troubleshooting Steps:
-
Control Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Choice of Lewis Acid: Different Lewis acids can offer varying degrees of regioselectivity. Consider screening other Lewis acids such as FeCl₃ or BF₃·OEt₂.
Method 2 (Green Alternative): Heterogeneous Catalysis (Zeolites)
Utilizing solid acid catalysts like zeolites offers a greener alternative by replacing homogeneous Lewis acids, simplifying product purification, and enabling catalyst recycling.
Q1: The conversion in my zeolite-catalyzed acylation is very low. What should I check?
A1: Low conversion with heterogeneous catalysts can be due to several factors related to the catalyst itself and the reaction conditions.
Troubleshooting Steps:
-
Catalyst Activation: Zeolites must be activated to remove adsorbed water from their pores. This is typically done by heating the catalyst under vacuum before use.
-
Catalyst Choice: The pore size and acidity of the zeolite are critical. For the acylation of aromatics, zeolites like H-BEA or H-Y are often used. The choice of zeolite can significantly impact the reaction rate and selectivity.[3]
-
Mass Transfer Limitations: In solid-liquid reactions, efficient stirring is crucial to ensure good contact between the reactants and the catalyst surface.
-
Reaction Temperature: Higher temperatures are generally required for heterogeneous catalysis compared to conventional methods.
Q2: My zeolite catalyst seems to deactivate after one run. How can I regenerate it?
A2: Deactivation is often caused by the adsorption of product molecules or the formation of coke on the catalyst surface.
Troubleshooting Steps:
-
Regeneration Protocol: Zeolite catalysts can typically be regenerated by washing with a solvent to remove adsorbed species, followed by calcination at high temperatures to burn off any coke deposits.
Method 3 (Green Alternative): Photocatalytic Acylation
Visible-light photocatalysis represents a modern, sustainable approach for forging C-C bonds under mild conditions.[4][5][6][7] For this synthesis, a proposed pathway involves the photocatalytic coupling of an acyl radical precursor with 1-fluoro-4-(trifluoromethyl)benzene.
Q1: My photocatalytic acylation reaction is not proceeding. What are the critical parameters?
A1: Photocatalytic reactions are sensitive to a specific set of parameters that differ from traditional thermal reactions.
Troubleshooting Steps:
-
Light Source: Ensure your light source has the correct wavelength to excite the photocatalyst. Common photocatalysts for C-C bond formation are often excited by blue or violet light. Also, check the intensity and distance of the light source from the reaction vessel.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Photocatalyst Choice: The redox potential of the photocatalyst must be matched to the substrates. For the generation of acyl radicals and the activation of a deactivated aryl halide, a photocatalyst with appropriate excited-state potentials is necessary.
-
Solvent: The solvent should be transparent to the wavelength of light being used and should not interfere with the catalytic cycle.
Q2: I'm observing significant byproduct formation. How can I improve the selectivity?
A2: Byproduct formation in photocatalytic reactions can arise from undesired side reactions of the radical intermediates.
Troubleshooting Steps:
-
Concentration: The concentration of reactants can influence the rates of competing reaction pathways. Adjusting the concentration may favor the desired product formation.
-
Additives: Sometimes, additives are used to trap or promote certain radical pathways. A careful review of the proposed mechanism can suggest potential additives to improve selectivity.
Method 4 (Green Alternative): Biocatalytic Acylation
Enzymes, such as acyltransferases, have been shown to catalyze Friedel-Crafts-type acylation reactions with high selectivity and under mild, aqueous conditions, presenting a very green synthetic route.[8][9][10]
Q1: My biocatalytic acylation shows no conversion. What are the likely issues?
A1: Biocatalytic reactions are highly specific, and their success depends on creating the optimal environment for the enzyme.
Troubleshooting Steps:
-
Enzyme Compatibility: The primary challenge is finding an enzyme that accepts 1-fluoro-4-(trifluoromethyl)benzene as a substrate. Acyltransferases often have a specific substrate scope, typically favoring phenol derivatives.[9] Enzyme engineering or screening of different acyltransferases may be necessary.
-
Reaction Conditions: Enzymes are sensitive to pH, temperature, and solvent. Ensure the reaction buffer has the optimal pH for the enzyme's activity. While many enzymes function in aqueous media, some can tolerate co-solvents, which might be necessary to solubilize the aromatic substrate.
-
Acyl Donor: The choice of acyl donor is critical. Enzymes may not be compatible with propanoyl chloride. Milder, activated acyl donors like isopropenyl propanoate are often used in biocatalysis.[8]
-
Enzyme Denaturation: High concentrations of organic co-solvents or extreme pH and temperature can denature the enzyme, leading to a complete loss of activity.
Q2: The reaction is very slow. How can I increase the reaction rate?
A2: Slow reaction rates are a common challenge in biocatalysis.
Troubleshooting Steps:
-
Enzyme Loading: Increasing the concentration of the enzyme can increase the overall reaction rate.
-
Temperature Optimization: While high temperatures can denature the enzyme, there is usually an optimal temperature at which the enzyme exhibits maximum activity.
-
Mass Transfer: If using an immobilized enzyme or whole cells, ensure adequate mixing to overcome mass transfer limitations.
Experimental Protocols
Protocol 1: Greener Friedel-Crafts Acylation using a Heterogeneous Catalyst
This protocol describes a greener version of the Friedel-Crafts acylation using a reusable solid acid catalyst.
-
Catalyst Activation: Activate H-BEA zeolite by heating at 500 °C under a stream of dry air for 4 hours, then cool to room temperature under a nitrogen atmosphere.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the activated H-BEA zeolite (20 wt% relative to the aromatic substrate).
-
Reagent Addition: Add 1-fluoro-4-(trifluoromethyl)benzene (1.0 eq) and propanoic anhydride (1.5 eq).
-
Reaction: Heat the mixture to 120 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the catalyst and wash it with dichloromethane. The catalyst can be washed, dried, and reactivated for reuse. Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Proposed Photocatalytic Acylation
This protocol is a proposed method based on known principles of photocatalytic C-C bond formation.
-
Reaction Setup: To an oven-dried Schlenk tube, add a magnetic stir bar, the photocatalyst (e.g., an iridium or organic-based photocatalyst, 1-2 mol%), and a nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol%) with a suitable ligand (e.g., a bipyridine derivative, 10-20 mol%).
-
Reagent Addition: Add 1-fluoro-4-(trifluoromethyl)benzene (1.0 eq), a propanoyl radical precursor (e.g., N-propanoyloxyphthalimide, 1.5 eq), and a base (e.g., an inorganic carbonate, 2.0 eq).
-
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., DMF or acetonitrile). Degas the mixture by three freeze-pump-thaw cycles.
-
Reaction: Place the reaction tube at a fixed distance from a blue LED light source and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Proposed Biocatalytic Acylation
This is a proposed protocol based on the known activity of acyltransferases.
-
Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).
-
Reagent Addition: Add 1-fluoro-4-(trifluoromethyl)benzene (1.0 eq), potentially with a co-solvent like DMSO (up to 10% v/v) to aid solubility. Add the acyl donor, isopropenyl propanoate (3.0 eq).
-
Enzyme Addition: Add the acyltransferase (either as a purified enzyme or as a whole-cell lysate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the formation of the product by HPLC.
-
Work-up: After the reaction has reached the desired conversion, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate and centrifuging to remove the enzyme.
-
Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.
Quantitative Data Summary
The following tables provide a comparison of typical reaction parameters for the different synthetic methods. Note that the data for the photocatalytic and biocatalytic methods are estimates based on related reactions, as specific data for the target molecule is not widely available.
Table 1: Comparison of Reaction Conditions
| Parameter | Conventional Friedel-Crafts | Greener Friedel-Crafts (Zeolite) | Proposed Photocatalytic | Proposed Biocatalytic |
| Catalyst | AlCl₃ (stoichiometric) | H-BEA Zeolite (catalytic, reusable) | Ir or Organic PC + Ni catalyst | Acyltransferase |
| Acylating Agent | Propanoyl chloride/anhydride | Propanoic anhydride | N-propanoyloxyphthalimide | Isopropenyl propanoate |
| Solvent | Dichloromethane | Solvent-free or high-boiling inert solvent | DMF, Acetonitrile | Aqueous buffer (pH 7.5) |
| Temperature | 0 °C to reflux | 100-150 °C | Room Temperature | 25-37 °C |
| Reaction Time | 2-24 hours | 6-48 hours | 12-24 hours | 24-72 hours |
Table 2: Comparison of Yield and Sustainability Metrics
| Metric | Conventional Friedel-Crafts | Greener Friedel-Crafts (Zeolite) | Proposed Photocatalytic | Proposed Biocatalytic |
| Typical Yield | 40-70% | 50-80% | 40-75% (estimated) | 30-95% (highly substrate dependent) |
| Catalyst Reusability | No | Yes | Possible | Possible (with immobilization) |
| Waste Generation | High (acidic aqueous waste) | Low | Moderate | Very Low (biodegradable) |
| Energy Consumption | Moderate to High | High | Low (LEDs) | Very Low |
Visualizations
Experimental Workflow for Greener Friedel-Crafts Acylation
Caption: Workflow for heterogeneous catalysis.
Signaling Pathway for Photocatalytic Acylation
Caption: Proposed photocatalytic cycle.
Logical Relationship of Troubleshooting Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting logic for low yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemcess.com [chemcess.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DataSpace: Photocatalytic Methodology for C–N and C–C Bond Formation [dataspace-staging.princeton.edu]
- 6. TiO2 photocatalysis for C–C bond formation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. C-C bond formation via photocatalytic direct functionalization of simple alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Connecting Carbon: The Friedel-Crafts acylation goes biocatalytic – acib [acib.at]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 2-Fluoro-5-(trifluoromethyl)propiophenone during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of 2-Fluoro-5-(trifluoromethyl)propiophenone. Our goal is to help you prevent decomposition and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of decomposition of this compound during a reaction?
A1: Decomposition of this compound can be attributed to several factors, primarily related to harsh reaction conditions. The molecule is generally stable, but high temperatures, extreme pH, and the presence of strong oxidizing or reducing agents can lead to degradation. The trifluoromethyl group itself is highly stable; however, the propiophenone moiety can be susceptible to certain reactions.
Q2: Can the trifluoromethyl group be cleaved under typical reaction conditions?
A2: The trifluoromethyl group (-CF3) is exceptionally stable due to the high strength of the carbon-fluorine bonds.[1][2] Under standard organic synthesis conditions, cleavage of the -CF3 group is highly unlikely. Decomposition, if it occurs, is more likely to involve the propiophenone side chain or reactions at the aromatic ring. However, extreme conditions, such as the presence of very strong Lewis acids or certain transition metal catalysts, have been known to cause decomposition of trifluoromethyl groups.[3]
Q3: Is the fluorine atom on the aromatic ring susceptible to substitution?
A3: The fluorine atom attached to the aromatic ring is generally stable and not easily displaced. Aromatic nucleophilic substitution (SNAr) reactions typically require strong activation by electron-withdrawing groups and a potent nucleophile. While the trifluoromethyl group is electron-withdrawing, forcing conditions would be necessary to substitute the fluorine atom.
Q4: What are potential side reactions to be aware of during the synthesis of this compound via Friedel-Crafts acylation?
A4: During Friedel-Crafts acylation, the primary side reaction of concern is the formation of isomers. Although the trifluoromethyl group is a meta-director, the fluorine atom is an ortho, para-director.[4][5] This can potentially lead to the formation of a small amount of the ortho-acylated product. However, due to steric hindrance from the fluorine atom, the desired para-acylated product is generally favored.[5] Polyacylation is another potential side reaction, but it is less common when an electron-withdrawing group like trifluoromethyl is present, as it deactivates the aromatic ring to further acylation.[5]
Troubleshooting Guides
Issue 1: Low Yield and Formation of Unidentified Impurities
Low yields and the appearance of unknown impurities in your final product can be indicative of decomposition of the starting material or the product.
| Potential Cause | Troubleshooting Steps |
| Excessive Heat | Monitor the reaction temperature closely. If the reaction is exothermic, ensure adequate cooling is in place. Consider running the reaction at a lower temperature for a longer duration. |
| Strongly Acidic Conditions | While Friedel-Crafts acylation requires a Lewis acid, prolonged exposure or excessively strong acids can lead to side reactions. Use the minimum stoichiometric amount of the Lewis acid necessary. Consider using a milder Lewis acid. |
| Strongly Basic Conditions | If the reaction involves a basic step, avoid prolonged exposure to strong bases, which could potentially lead to condensation or other side reactions of the ketone. Use a weaker base or a shorter reaction time. |
| Presence of Oxidizing or Reducing Agents | If your reaction scheme involves reagents that can act as oxidizing or reducing agents, they may be affecting the propiophenone side chain. Ensure that any such reagents are compatible with the ketone functionality. |
| Moisture in the Reaction | For moisture-sensitive reactions like Friedel-Crafts acylation, ensure all glassware is thoroughly dried and reagents are anhydrous. Moisture can deactivate the catalyst and lead to side reactions.[6] |
Issue 2: Formation of Isomeric Byproducts
The presence of isomers can complicate purification and reduce the yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The selectivity of the Friedel-Crafts acylation can be temperature-dependent. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity. Lower temperatures often favor the formation of the thermodynamically more stable para-isomer.[5] |
| Choice of Lewis Acid Catalyst | The nature of the Lewis acid can influence the regioselectivity of the acylation. Consider screening different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) to improve the isomeric ratio. |
| Solvent Effects | The solvent can play a role in the reaction's selectivity. A non-polar solvent is typically used for Friedel-Crafts acylation. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation for the Synthesis of this compound
This protocol provides a general methodology. Optimization may be required based on your specific laboratory conditions and reagents.
Materials:
-
1-Fluoro-4-(trifluoromethyl)benzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous aluminum chloride to anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Slowly add propionyl chloride to the stirred suspension via the dropping funnel.
-
After the addition is complete, add 1-Fluoro-4-(trifluoromethyl)benzene dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Visualizing the Troubleshooting Process
Below is a logical workflow to diagnose and address issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
Column chromatography conditions for 2-Fluoro-5-(trifluoromethyl)propiophenone purification
Technical Support Center: Purification of 2-Fluoro-5-(trifluoromethyl)propiophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: The choice of stationary phase depends on the polarity of the impurities you are trying to separate from your target compound.
-
Normal-Phase Chromatography: For general purification from less polar or non-polar impurities, silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is a standard and effective choice.[1][2]
-
Reversed-Phase Chromatography: If dealing with polar impurities, a reversed-phase stationary phase is more suitable. While standard C8 and C18 columns can be used, pentafluorophenyl (PFP) stationary phases are often recommended for fluorinated aromatic compounds.[3][4] PFP phases can offer alternative selectivity and enhanced retention for halogenated compounds due to unique interactions like dipole-dipole and π-π stacking.[3][4][5]
Q2: Which mobile phase systems are recommended for the purification of this compound?
A2: The mobile phase will depend on the chosen stationary phase.
-
For Normal-Phase (Silica Gel): A non-polar solvent system with a polar modifier is typically used. A common starting point is a mixture of n-hexane and ethyl acetate .[1][2][6] The polarity of the eluent is gradually increased by increasing the percentage of ethyl acetate.
-
For Reversed-Phase (PFP, C8, or C18): A polar mobile phase is used, typically a mixture of water and a polar organic solvent like acetonitrile or methanol . The pH of the mobile phase can be a critical parameter to optimize the separation of closely eluting compounds.[7]
Q3: How can I determine the optimal mobile phase composition?
A3: Thin-layer chromatography (TLC) is an effective technique for quickly screening different mobile phase compositions before running a column. For silica gel chromatography, aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the this compound.[2] This generally translates to a good separation on a column.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Separation / Overlapping Peaks | Inappropriate mobile phase polarity. | Optimize the mobile phase composition using TLC. For normal-phase, try a shallower gradient (slower increase in the polar solvent). |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. | |
| Column channeling. | Ensure the column is packed uniformly. Dry loading the sample adsorbed onto silica gel can sometimes help. | |
| Peak Tailing | Interaction with acidic silanols on the silica surface. | Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%), to neutralize active sites on the silica gel.[8] |
| Compound is chelating with metal impurities in the silica. | Use a high-purity grade of silica gel. | |
| Compound is not eluting from the column | Mobile phase is not polar enough (normal-phase). | Gradually increase the polarity of the mobile phase. A flush with a more polar solvent like pure ethyl acetate or a mixture containing methanol may be necessary. |
| Unexpected Peaks in Fractions | Presence of an isomeric impurity. | Consider using a stationary phase with different selectivity, such as a PFP column in reversed-phase HPLC, which can help resolve isomers.[3][4] |
| Contamination from solvents or glassware. | Ensure all solvents are HPLC grade and glassware is thoroughly cleaned. |
Experimental Protocols
General Protocol for Normal-Phase Column Chromatography
This protocol provides a general workflow for the purification of this compound using silica gel.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
Visualize the spots under UV light.
-
Select a solvent system that gives an Rf value of ~0.3 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase determined by TLC.
-
Pour the slurry into a glass column and allow it to settle, ensuring a uniform and crack-free bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) as the column runs.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Recommended Mobile Phase Gradients (Normal-Phase)
| Eluent System | Gradient Profile | Application |
| Hexane / Ethyl Acetate | Start with 100% Hexane, gradually increase to 5-20% Ethyl Acetate. | General purpose purification from non-polar impurities.[1] |
| Dichloromethane / Hexane | Start with a high percentage of Hexane, gradually increase Dichloromethane. | Alternative for separating compounds with similar polarity. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Evaluation of Different Stationary Phases in the Separation of Inter-Cross-Linked Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
- 7. Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy [phenomenex.com]
- 8. hplc.eu [hplc.eu]
Managing regioselectivity in the synthesis of fluorinated propiophenones
Welcome to the Technical Support Center for the synthesis of fluorinated propiophenones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) concerning regioselectivity and other common challenges encountered during these synthetic procedures.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of fluorinated propiophenones, particularly via Friedel-Crafts acylation.
Q1: Why does the acylation of fluorobenzene predominantly yield the para-substituted propiophenone?
A1: The regioselectivity is governed by the electronic properties of the fluorine substituent. Fluorine is an ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic ring through resonance (+M effect). This stabilizes the carbocation intermediate formed during electrophilic attack at the ortho and para positions. However, fluorine is also strongly electronegative, withdrawing electron density inductively (-I effect), which deactivates the ring. This inductive effect is strongest at the nearby ortho position. The combination of steric hindrance from the fluorine atom and the stronger deactivation at the ortho position makes the para position the most favorable site for electrophilic attack.[1][2] For some electrophilic aromatic substitutions, fluorobenzene can yield as much as 90% of the para isomer.[2]
Q2: My reaction yield is very low. What are the most common causes?
A2: Low yields in Friedel-Crafts acylations of fluorinated aromatics are a frequent issue. The primary causes include:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the glassware, solvents, or reagents will inactivate the catalyst.[3][4]
-
Insufficient Catalyst: The resulting ketone product forms a stable complex with the Lewis acid, effectively removing it from the reaction. Therefore, at least stoichiometric amounts (typically >1.1 equivalents) of the catalyst are required relative to the acylating agent.[3][4]
-
Deactivated Substrate: The fluorine atom is a deactivating group, making the aromatic ring less nucleophilic and less reactive towards electrophilic substitution compared to benzene.[3][5] This inherent low reactivity can lead to poor yields, especially under mild conditions.
Q3: Besides the desired para-isomer, I'm observing the ortho-isomer. How can I improve the para-selectivity?
A3: While high para-selectivity is typical, the formation of the ortho-isomer can be minimized.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) often increases selectivity by favoring the product formed from the most stable transition state (kinetic control).[3]
-
Choice of Lewis Acid: Using a bulkier Lewis acid catalyst can sterically hinder the approach of the electrophile to the ortho position, thereby increasing the proportion of the para product.
-
Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and the transition state energies, potentially affecting the ortho/para ratio. Experimenting with different non-coordinating solvents might be beneficial.
Q4: The reaction mixture turned dark brown or black. What happened?
A4: A dark or tarry reaction mixture usually indicates decomposition or polymerization side reactions. This can be caused by:
-
Excessively High Temperature: The reaction can be exothermic. If the temperature is not controlled, especially during the addition of the catalyst or acylating agent, runaway reactions can occur.[3]
-
High Reactant Concentration: High concentrations can lead to localized overheating and promote side reactions. Ensure adequate dilution with a suitable inert solvent.[3]
-
Reactive Reagents: Using a highly reactive acylating agent (e.g., propanoyl anhydride instead of propanoyl chloride) with a strong Lewis acid can lead to uncontrolled reactions.
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues encountered during your experiments.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst due to moisture.[3][4] 2. Insufficient amount of Lewis acid catalyst.[3][4] 3. High deactivation of the aromatic ring by fluorine.[3] 4. Reaction temperature is too low, making the reaction too slow.[3] | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity Lewis acid. Work under an inert atmosphere (N₂ or Ar). 2. Use at least 1.1 equivalents of the Lewis acid. For less reactive substrates, increasing to 1.5-2.0 equivalents may be necessary. 3. Consider using a stronger Lewis acid (e.g., AlBr₃) or a more reactive acylating agent. 4. Gradually and carefully increase the reaction temperature, monitoring the reaction progress by TLC or GC. |
| Poor Regioselectivity (Significant ortho-isomer) | 1. High reaction temperature favoring the thermodynamically controlled product. 2. Steric profile of the Lewis acid or electrophile is not sufficient to block the ortho position. | 1. Maintain a low reaction temperature (e.g., 0 °C or below) throughout the addition and reaction time.[3] 2. Experiment with bulkier Lewis acids. Ensure the acylium ion is formed correctly and is the active electrophile. |
| Formation of Multiple Unidentified Side-Products | 1. Reaction temperature is too high. 2. The ketone product is reacting further. 3. The solvent is participating in the reaction. | 1. Use the lowest effective reaction temperature and minimize reaction time.[3] 2. The ketone product is deactivating and should not undergo further acylation.[5][6] If other functional groups are present, they may be reacting. 3. Use an inert and anhydrous solvent such as dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene. |
| Reaction Fails to Initiate | 1. Severely deactivated substrate (e.g., multiple fluorine atoms or other electron-withdrawing groups). 2. Poor quality of reagents (catalyst, acylating agent, or substrate). | 1. Use more forcing conditions: higher temperature, stronger Lewis acid, or longer reaction times. Note that this may decrease selectivity. 2. Verify the purity of all starting materials. Use a freshly opened bottle of the Lewis acid catalyst. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Fluorobenzene
This protocol describes a general procedure for the synthesis of 4-fluoropropiophenone. Caution: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Lewis acids like AlCl₃ react violently with water.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Fluorobenzene (anhydrous)
-
Propanoyl Chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl, 1M solution)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (or connect to an inert gas line).
-
Catalyst Suspension: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane to the flask. Cool the flask to 0 °C using an ice bath. Carefully and slowly add anhydrous aluminum chloride (1.2 equivalents) to the stirred solvent.
-
Acylating Agent Addition: Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension at 0 °C.
-
Substrate Addition: Dissolve fluorobenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the fluorobenzene solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC or GC analysis.
-
Workup: Cool the reaction mixture back to 0 °C and very slowly quench the reaction by adding crushed ice, followed by 1M HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting
This diagram outlines a systematic approach to troubleshooting common issues in the synthesis of fluorinated propiophenones.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Regioselectivity in Electrophilic Aromatic Substitution
This diagram illustrates why the para position is favored over the ortho and meta positions during the acylation of fluorobenzene.
Caption: Rationale for para-selectivity in fluorinated systems.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Production of 2-Fluoro-5-(trifluoromethyl)propiophenone
Welcome to the technical support center for the synthesis and scalability of 2-Fluoro-5-(trifluoromethyl)propiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to challenges encountered during the production of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and well-established method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[1][2] This involves reacting 1-fluoro-4-(trifluoromethyl)benzene with an acylating agent such as propanoyl chloride or propionic anhydride. The reaction is typically mediated by a Lewis acid catalyst, with aluminum chloride (AlCl₃) being a common choice.[1]
Q2: What are the main challenges in scaling up the Friedel-Crafts acylation for this specific compound?
A2: Scaling up the Friedel-Crafts acylation of 1-fluoro-4-(trifluoromethyl)benzene presents several challenges. The starting material is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups (fluoro and trifluoromethyl).[1][3] This necessitates careful optimization of reaction conditions. Key scalability challenges include:
-
Stoichiometric Catalyst Requirement: The ketone product can form a complex with the Lewis acid catalyst, necessitating the use of stoichiometric or even excess amounts of the catalyst, which can be costly and generate significant waste streams on a large scale.[3]
-
Exothermic Reaction Control: The reaction can be highly exothermic, and improper temperature control can lead to the formation of side products and potentially hazardous conditions.[4]
-
Moisture Sensitivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which can deactivate them and inhibit the reaction. Maintaining anhydrous conditions is critical, especially at scale.[4]
-
Byproduct and Isomer Formation: The directing effects of the fluoro and trifluoromethyl groups can lead to the formation of undesired positional isomers, which can be difficult to separate from the target molecule.[5]
-
Product Purification: Isolating the final product to a high degree of purity on a large scale can be challenging, often requiring techniques beyond simple extraction and washing, such as distillation or crystallization. The purification of fluorinated compounds, in particular, can be complex.[6][7]
Q3: How can I minimize the formation of isomers and other byproducts?
A3: Minimizing byproduct formation is crucial for achieving high purity and yield, especially in large-scale production. Key strategies include:
-
Temperature Control: Maintaining a low and consistent reaction temperature (e.g., 0-25°C) can help to control the reaction rate and reduce the formation of side products.[8]
-
Order of Addition: A slow, controlled addition of the acylating agent to the mixture of the aromatic substrate and Lewis acid catalyst can help to manage the exotherm and minimize localized high concentrations of reactants.
-
Solvent Choice: Using an appropriate inert solvent can help to dissipate heat and maintain a homogeneous reaction mixture.
-
Catalyst Purity: Ensuring the use of a high-purity, anhydrous Lewis acid catalyst is essential to prevent side reactions and catalyst deactivation.
Q4: What are the recommended purification methods for large-scale production?
A4: While laboratory-scale purification might involve column chromatography, this is often not economically viable for large-scale production.[5][6] For industrial-scale purification of this compound, the following methods should be considered and optimized:
-
Distillation: Vacuum distillation can be an effective method for separating the product from non-volatile impurities and some byproducts with different boiling points.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, this can be a highly effective method for achieving high purity.
-
Liquid-Liquid Extraction: A well-designed series of aqueous washes (e.g., with dilute acid, base, and brine) after quenching the reaction is a critical first step in removing the catalyst and water-soluble impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product complexes with the catalyst, requiring at least stoichiometric amounts.[3] 3. Low Reactivity of Substrate: The aromatic ring is deactivated by the fluoro and trifluoromethyl groups. 4. Reaction Temperature Too Low: The reaction may be too slow at very low temperatures. | 1. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid. 2. Use at least 1.1 to 1.5 equivalents of the Lewis acid catalyst relative to the acylating agent. 3. Consider using a more reactive acylating agent (e.g., propionic anhydride instead of propanoyl chloride) or a stronger Lewis acid, but be aware this may increase side reactions. 4. Gradually and carefully increase the reaction temperature, monitoring the reaction progress by TLC or GC. |
| Formation of Multiple Products (Isomers/Byproducts) | 1. High Reaction Temperature: Higher temperatures can lead to a loss of regioselectivity and the formation of undesired isomers. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions. 3. Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions. | 1. Maintain a consistently low reaction temperature (e.g., 0-10°C) throughout the addition of reagents. 2. Carefully control the stoichiometry of the reactants and catalyst. 3. Choose a non-reactive, inert solvent such as dichloromethane or 1,2-dichloroethane. |
| Dark, Tarry Reaction Mixture | 1. Runaway Reaction: The reaction is too exothermic and has become uncontrolled, leading to decomposition. 2. High Reactant Concentration: Concentrated reaction mixtures can lead to localized overheating. | 1. Ensure efficient stirring and cooling. Control the rate of addition of the acylating agent or catalyst. 2. Use a sufficient amount of an appropriate inert solvent to ensure adequate dilution and heat dissipation. |
| Difficult Product Purification | 1. Formation of Close-Boiling Isomers: Positional isomers may have very similar boiling points, making separation by distillation difficult.[5] 2. Emulsion Formation during Workup: The presence of aluminum salts can lead to persistent emulsions during aqueous extraction. | 1. Optimize the reaction conditions to maximize the formation of the desired isomer. Consider fractional distillation under high vacuum or preparative chromatography for small-scale purification. For larger scales, crystallization may be a more viable option. 2. Pour the reaction mixture slowly into a vigorously stirred mixture of ice and concentrated hydrochloric acid to break down the aluminum complexes before extraction. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1-Fluoro-4-(trifluoromethyl)benzene
Objective: To synthesize this compound via Friedel-Crafts acylation.
Materials:
-
1-Fluoro-4-(trifluoromethyl)benzene
-
Propanoyl chloride (or propionic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure (Illustrative for Lab Scale):
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the mixture to 0°C in an ice-water bath.
-
Acylating Agent Addition: Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature below 5°C.
-
Substrate Addition: Dissolve 1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10°C for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Workup:
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Data Presentation
Table 1: Impact of Reaction Temperature on Yield and Purity (Illustrative)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by GC) | Major Impurity (%) |
| 0 - 5 | 4 | 75 | 95 | Isomer A (3%) |
| 20 - 25 | 2 | 80 | 90 | Isomer A (6%), Other (4%) |
| 40 (Reflux) | 1 | 65 | 70 | Significant decomposition and multiple byproducts |
Note: This data is illustrative and serves as a general guideline. Actual results will vary based on specific experimental conditions.
Table 2: Effect of Catalyst Loading on Reaction Conversion (Illustrative)
| AlCl₃ (equivalents) | Reaction Time (h) | Conversion (%) (by GC) |
| 0.5 | 6 | 30 |
| 1.0 | 4 | 85 |
| 1.2 | 4 | >95 |
| 1.5 | 4 | >95 |
Note: This data is illustrative. While higher catalyst loading can increase conversion, it also increases cost and waste.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Fluoro-5-(trifluoromethyl)propiophenone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the predicted reactivity of 2-Fluoro-5-(trifluoromethyl)propiophenone and its key positional isomers. Understanding the nuanced differences in chemical reactivity imparted by the location of the fluoro and trifluoromethyl substituents is critical for the rational design of synthetic pathways and the development of novel pharmaceutical agents. This document outlines the theoretical basis for these reactivity differences, supported by a detailed experimental protocol for their empirical validation.
Introduction to Isomer Reactivity
The reactivity of the carbonyl group in propiophenone is significantly influenced by the electronic properties of substituents on the aromatic ring. Both fluorine and trifluoromethyl groups are strongly electron-withdrawing, which generally enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the precise location of these substituents leads to subtle but significant differences in reactivity due to the interplay of inductive and resonance effects.
The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect is primarily inductive (-I) and deactivates the aromatic ring, making the carbonyl carbon more electrophilic.[1][2]
The fluorine atom (-F) exhibits a dual electronic nature. It is strongly electron-withdrawing via its inductive effect (-I) but can also act as a weak π-electron donor through resonance (+R). The net electronic effect of a fluorine substituent depends on its position relative to the reaction center.
This guide will focus on comparing the reactivity of the following isomers in a representative nucleophilic addition reaction: the reduction of the ketone to an alcohol using sodium borohydride.
Isomers Under Comparison:
-
Isomer 1: this compound (CAS: 207974-18-3)
-
Isomer 2: 3-Fluoro-4-(trifluoromethyl)propiophenone
-
Isomer 3: 4-Fluoro-3-(trifluoromethyl)propiophenone (CAS: 239107-27-8)
-
Isomer 4: 2-Fluoro-6-(trifluoromethyl)propiophenone
Predicted Reactivity Trends
The rate of a nucleophilic addition to the carbonyl group is expected to correlate with the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon, induced by electron-withdrawing substituents on the phenyl ring, should lead to a faster reaction rate. The following table summarizes the predicted relative reactivity of the isomers based on the combined electronic effects of the substituents.
| Isomer | Substituent Positions | Predicted Relative Reactivity | Rationale |
| Isomer 4 | 2-Fluoro-6-(trifluoromethyl)propiophenone | Highest | Both the -F and -CF₃ groups are in ortho positions, exerting strong electron-withdrawing inductive effects on the carbonyl group. This significantly increases the electrophilicity of the carbonyl carbon. Steric hindrance from two ortho substituents may slightly counteract this, but the electronic effect is expected to dominate. |
| Isomer 1 | This compound | High | The ortho-fluoro group exerts a strong -I effect. The meta-trifluoromethyl group also contributes a significant -I effect, further enhancing the carbonyl's electrophilicity. |
| Isomer 3 | 4-Fluoro-3-(trifluoromethyl)propiophenone | Moderate | The para-fluoro group's +R effect will slightly counteract its -I effect, leading to a less pronounced increase in electrophilicity compared to an ortho-fluoro substituent. The meta-trifluoromethyl group provides a strong -I effect. |
| Isomer 2 | 3-Fluoro-4-(trifluoromethyl)propiophenone | Lowest | Both substituents are meta and para to the propiophenone group. The para-trifluoromethyl group will have a strong electron-withdrawing effect. The meta-fluoro group's influence will be primarily inductive. The overall electron withdrawal is expected to be less pronounced at the carbonyl carbon compared to isomers with ortho substituents. |
Experimental Protocol: Comparative Kinetic Analysis of Ketone Reduction
To empirically determine the relative reactivity of the propiophenone isomers, a kinetic study of their reduction by sodium borohydride can be performed. The rate of disappearance of the ketone can be monitored using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound and its isomers
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
UV-Vis spectrophotometer or HPLC with a UV detector
-
Quartz cuvettes (for UV-Vis) or appropriate HPLC vials and column
-
Volumetric flasks and pipettes
-
Thermostatted water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each propiophenone isomer in anhydrous ethanol at a concentration of 0.01 M.
-
Prepare a fresh stock solution of sodium borohydride in anhydrous ethanol at a concentration of 0.1 M.
-
-
Kinetic Run (UV-Vis Spectrophotometry):
-
Equilibrate the spectrophotometer and a water bath to a constant temperature (e.g., 25°C).
-
Pipette 2.0 mL of an isomer stock solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Record the initial absorbance at the λmax of the ketone (determined by a preliminary scan).
-
Initiate the reaction by adding 0.2 mL of the sodium borohydride stock solution to the cuvette.
-
Immediately start recording the absorbance at the λmax at regular time intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed to a significant extent (e.g., 30 minutes).
-
Repeat the kinetic run for each isomer under identical conditions.
-
-
Kinetic Run (HPLC):
-
Set up the HPLC system with a suitable reverse-phase column (e.g., C18) and a mobile phase (e.g., acetonitrile/water gradient). Set the UV detector to the λmax of the ketones.
-
In a thermostatted reaction vessel, mix 2.0 mL of an isomer stock solution with the appropriate volume of ethanol.
-
Initiate the reaction by adding 0.2 mL of the sodium borohydride stock solution.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture, quench the reaction (e.g., by adding a drop of dilute acetic acid), and inject it into the HPLC.
-
Record the peak area of the ketone at each time point.
-
Repeat for each isomer.
-
Data Analysis:
-
For each isomer, plot the natural logarithm of the ketone concentration (or absorbance/peak area) versus time.
-
The slope of this plot will be the pseudo-first-order rate constant (k') for the reduction of that isomer.
-
Compare the k' values for all isomers to determine their relative reactivity. A higher k' value indicates a faster reaction and higher reactivity.
Visualizing the Workflow and Reaction
Caption: Experimental workflow for the comparative kinetic analysis of propiophenone isomer reduction.
Caption: General signaling pathway for the nucleophilic addition of a hydride to a substituted propiophenone.
References
Validating the Structure of 2-Fluoro-5-(trifluoromethyl)propiophenone: A Comparative Guide to NMR Analysis
In the landscape of pharmaceutical and materials science research, the precise structural confirmation of novel compounds is a cornerstone of developmental success. For molecules such as 2-Fluoro-5-(trifluoromethyl)propiophenone, a fluorinated aromatic ketone, unambiguous structural validation is critical to ensure its purity, reactivity, and ultimate utility in complex syntheses. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of this compound, supported by predicted spectral data and detailed experimental protocols.
Predicted NMR Spectral Data for Structural Validation
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons. The aromatic region will be complex due to spin-spin coupling between the protons and with the fluorine and trifluoromethyl groups.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.8 - 8.0 | dd (doublet of doublets) | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 5.0 |
| H-4 | 7.6 - 7.8 | ddd (doublet of doublet of doublets) | ³J(H-H) ≈ 8.5, ⁴J(H-H) ≈ 2.5, ³J(H-F) ≈ 8.0 |
| H-6 | 7.9 - 8.1 | dq (doublet of quartets) | ⁴J(H-H) ≈ 2.5, ⁴J(H-CF₃) ≈ 2.0 |
| -CH₂- (Propiophenone) | 2.9 - 3.1 | q (quartet) | ³J(H-H) ≈ 7.5 |
| -CH₃ (Propiophenone) | 1.1 - 1.3 | t (triplet) | ³J(H-H) ≈ 7.5 |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons (which will exhibit C-F and C-CF₃ couplings), and the aliphatic carbons of the propiophenone chain.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C=O | 198 - 202 | s (singlet) | - |
| C-1 | 135 - 138 | d (doublet) | ²J(C-F) ≈ 20-25 |
| C-2 | 160 - 164 | d (doublet) | ¹J(C-F) ≈ 250-260 |
| C-3 | 118 - 122 | d (doublet) | ²J(C-F) ≈ 20-25 |
| C-4 | 130 - 134 | d (doublet) | ³J(C-F) ≈ 8-10 |
| C-5 | 125 - 129 | q (quartet) | ²J(C-CF₃) ≈ 30-35 |
| C-6 | 128 - 132 | dq (doublet of quartets) | ³J(C-F) ≈ 5-8, ³J(C-CF₃) ≈ 5-8 |
| CF₃ | 122 - 126 | q (quartet) | ¹J(C-F) ≈ 270-280 |
| -CH₂- | 30 - 35 | s (singlet) | - |
| -CH₃ | 8 - 12 | s (singlet) | - |
Comparison with Alternative Analytical Techniques
While NMR is paramount for detailed structural elucidation, a multi-technique approach provides the most robust validation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed carbon-hydrogen framework, connectivity through spin-spin coupling, stereochemistry, and isomeric purity. | Provides unambiguous structural information and isomer differentiation. | Requires higher sample concentration and can be complex to interpret for molecules with extensive coupling. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[1] | High sensitivity, requires very small sample amounts, confirms molecular formula. | Does not differentiate between isomers, fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-F).[1] | Fast, non-destructive, provides a "fingerprint" of the molecule. | Provides limited information on the overall structure and connectivity. |
| ¹⁹F NMR | Direct observation of fluorine atoms, provides information on their chemical environment and coupling to other nuclei.[2] | High sensitivity, large chemical shift dispersion, simplifies spectra in complex molecules. | Requires a spectrometer equipped for fluorine observation. |
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of the synthesized this compound.
-
Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆, that completely dissolves the sample. Use approximately 0.6-0.7 mL of the solvent.
-
Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: ~250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Workflow for Structural Validation
The logical flow for validating the structure of a synthesized compound using NMR is a systematic process of data acquisition, processing, and interpretation, benchmarked against predicted or known data.
Caption: Workflow for NMR-based structural validation.
References
A Comparative Analysis of 2-Fluoro-5-(trifluoromethyl)propiophenone and 2'-(Trifluoromethyl)propiophenone for Researchers
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules is a well-established method for modulating their physicochemical and biological properties. This guide provides a detailed comparative analysis of two structurally related ketones: 2-Fluoro-5-(trifluoromethyl)propiophenone and 2'-(Trifluoromethyl)propiophenone. Both compounds serve as valuable intermediates in the synthesis of more complex molecules, and understanding their distinct characteristics is crucial for their effective application in research and development.
Physicochemical and Structural Properties
A fundamental comparison of the two compounds reveals key differences in their molecular weight and structure, primarily due to the presence of an additional fluorine atom in this compound. These differences, while seemingly minor, can significantly influence their reactivity, polarity, and ultimately their utility in synthetic schemes.
| Property | This compound | 2'-(Trifluoromethyl)propiophenone |
| CAS Number | 207974-18-3[1] | 16185-96-9[2][3] |
| Molecular Formula | C₁₀H₈F₄O[1] | C₁₀H₉F₃O[2] |
| Molecular Weight | 220.17 g/mol [1] | 202.17 g/mol [2] |
| Appearance | Liquid[1] | Colorless to light yellow liquid |
| Boiling Point | Not available | 219-220 °C[2] |
| Density | Not available | 1.214 g/mL at 25 °C[2] |
| Refractive Index | Not available | n20/D 1.461[2] |
Synthesis and Reactivity
The primary synthetic route for both propiophenones is the Friedel-Crafts acylation, a robust and widely used method for forming carbon-carbon bonds with aromatic rings.[4][5] The reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
2'-(Trifluoromethyl)propiophenone Synthesis
The synthesis of 2'-(Trifluoromethyl)propiophenone is well-documented and typically involves the Friedel-Crafts acylation of trifluoromethylbenzene with propionyl chloride or propionic anhydride.[4] The trifluoromethyl group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution.
Experimental Protocol: Friedel-Crafts Acylation of Trifluoromethylbenzene
-
Reactants: Trifluoromethylbenzene, Propionyl chloride, Aluminum chloride (AlCl₃)
-
Procedure: To a solution of trifluoromethylbenzene in a suitable solvent (e.g., dichloromethane), anhydrous aluminum chloride is added portion-wise at a low temperature (e.g., 0 °C). Propionyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature until completion. The reaction is subsequently quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by distillation or chromatography.
This compound Synthesis (Probable Route)
Proposed Experimental Protocol: Friedel-Crafts Acylation of 1-Fluoro-4-(trifluoromethyl)benzene
-
Reactants: 1-Fluoro-4-(trifluoromethyl)benzene, Propionyl chloride, Aluminum chloride (AlCl₃)
-
Procedure: Similar to the synthesis of 2'-(Trifluoromethyl)propiophenone, this reaction would involve the slow addition of propionyl chloride to a mixture of 1-fluoro-4-(trifluoromethyl)benzene and aluminum chloride in an appropriate solvent. The workup procedure would follow standard protocols for Friedel-Crafts acylations. The directing effects of the fluoro and trifluoromethyl groups would need to be considered to predict the major regioisomer formed.
Chemical Reactivity
The reactivity of both compounds is primarily centered around the carbonyl group and the substituted aromatic ring.
-
Carbonyl Group Reactions: The ketone functionality in both molecules can undergo a variety of transformations. For 2'-(Trifluoromethyl)propiophenone, oxidation can lead to the formation of 2-(trifluoromethyl)benzoic acid, while reduction yields the corresponding alcohol.[4] Similar reactivity is expected for this compound.
-
Aromatic Ring Substitution: The electron-withdrawing nature of the trifluoromethyl group in 2'-(Trifluoromethyl)propiophenone deactivates the ring towards further electrophilic substitution.[4] In this compound, the combined deactivating effects of the fluorine and trifluoromethyl groups would make electrophilic aromatic substitution even more challenging.
Potential Applications and Biological Activity
Both this compound and 2'-(Trifluoromethyl)propiophenone are valuable as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6] The incorporation of trifluoromethyl and fluoro groups can enhance properties such as metabolic stability, lipophilicity, and binding affinity of the final products.
While specific biological activity data for this compound is scarce in the public domain, the general importance of fluorinated compounds in drug discovery is well-established. For instance, trifluoromethyl-containing compounds have shown a wide range of biological activities, including anti-inflammatory properties. The introduction of a fluorine atom can further modulate a molecule's biological profile. Studies on related fluoro- and trifluoromethyl-substituted compounds have demonstrated significant antimicrobial and anticancer activities.
Logical Workflow for Synthesis
The synthesis of these propiophenones via Friedel-Crafts acylation follows a well-defined logical workflow.
Caption: General workflow for the synthesis of propiophenones.
Signaling Pathway Diagram (Hypothetical)
While no specific signaling pathways are directly modulated by these simple ketones, they serve as building blocks for pharmacologically active compounds. The diagram below illustrates a hypothetical scenario where a downstream derivative could interact with a generic signaling pathway, a common objective in drug development.
Caption: Hypothetical inhibition of a signaling pathway.
References
- 1. 2′-Fluoro-5′-(trifluoromethyl)propiophenone | CymitQuimica [cymitquimica.com]
- 2. 2 -(Trifluoromethyl)propiophenone 97 16185-96-9 [sigmaaldrich.com]
- 3. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 [chemicalbook.com]
- 4. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 | Benchchem [benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
Assessing the biological activity of compounds derived from 2-Fluoro-5-(trifluoromethyl)propiophenone
A comprehensive guide for researchers and drug development professionals on the biological potential of compounds derived from 2-Fluoro-5-(trifluoromethyl)propiophenone, with a focus on chalcone and pyrazoline analogues.
Compounds incorporating fluorine and trifluoromethyl groups have garnered significant interest in medicinal chemistry due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds, notably chalcones and their subsequent derivatives like pyrazolines. These classes of compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This guide provides a comparative assessment of the biological activities of these derivatives, supported by experimental data and detailed methodologies.
Synthetic Pathways
The primary route to synthesizing bioactive chalcones from this compound involves the Claisen-Schmidt condensation. This reaction entails the condensation of the propiophenone with various substituted aromatic or heteroaromatic aldehydes in the presence of a base, typically sodium hydroxide. The resulting chalcones, characterized by an α,β-unsaturated ketone moiety, can then be further cyclized, for instance with hydrazine derivatives, to yield pyrazolines.
Caption: General synthetic scheme for chalcone and pyrazoline derivatives.
Antimicrobial Activity
Chalcone derivatives bearing trifluoromethyl and fluoro substituents have shown promising antimicrobial activity against a range of bacterial and fungal pathogens. The presence of these electron-withdrawing groups on the aromatic ring is often associated with enhanced biological efficacy.
Table 1: In Vitro Antibacterial Activity of Chalcone Derivatives
| Compound ID | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Chalcone 13 | Staphylococcus aureus | 15.6 | [3] |
| Chalcone 14 | Staphylococcus aureus | 7.81 | [3] |
| Chalcone 7p | Staphylococcus aureus | ++++ (Excellent Activity) | |
| Chalcone 7q | Staphylococcus aureus | ++++ (Excellent Activity) | |
| Chalcone 7r | Staphylococcus aureus | ++++ (Excellent Activity) | |
| Chalcone 7f | Staphylococcus aureus | +++ (Good Activity) | |
| Chalcone 7i | Staphylococcus aureus | +++ (Good Activity) | |
| Chalcone 7k | Staphylococcus aureus | +++ (Good Activity) | |
| Chalcone 7l | Staphylococcus aureus | +++ (Good Activity) | |
| Chalcone 7m | Staphylococcus aureus | +++ (Good Activity) | |
| Chalcone 7n | Staphylococcus aureus | +++ (Good Activity) |
Note: The specific structures for compounds 13 and 14 are detailed in the referenced publication. Compounds 7f-r represent a series of chalcones with varying substitutions.
Anticancer Activity
The anticancer potential of trifluoromethyl-substituted chalcones has been extensively investigated. These compounds have demonstrated potent antiproliferative activity against various cancer cell lines, including those resistant to standard chemotherapeutic agents. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Table 2: In Vitro Anticancer Activity of α-Trifluoromethyl Chalcone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone 2 | DU145 (Prostate) | < 0.2 | [4] |
| PC-3 (Prostate) | < 0.2 | [4] | |
| Chalcone 5 | DU145 (Prostate) | < 0.2 | [4] |
| PC-3 (Prostate) | < 0.2 | [4] | |
| DU145/TxR (Taxane-Resistant) | 0.14 - 0.28 | [4] | |
| PC-3/TxR (Taxane-Resistant) | 0.14 - 0.28 | [4] | |
| YS71 | LNCaP (Prostate) | Dose-dependent antitumor effect | [5] |
| PC-3 (Prostate) | Dose-dependent antitumor effect | [5] | |
| DU145 (Prostate) | Dose-dependent antitumor effect | [5] | |
| Taxane-Resistant PCa cells | Dose-dependent antitumor effect | [5] |
Anti-inflammatory Activity
Pyrazoline derivatives synthesized from trifluoromethyl-β-diketones have shown significant anti-inflammatory properties, with many acting as selective cyclooxygenase-2 (COX-2) inhibitors.
Table 3: Anti-inflammatory Activity of Trifluoromethyl-Pyrazoline and Pyrazole Derivatives
| Compound Class | In Vivo Assay | Activity Range (% inhibition) | Reference |
| 5-Trifluoromethyl-Δ²-pyrazolines (3) | Carrageenan-induced rat paw edema | 47 - 76 | [6] |
| 3-Trifluoromethylpyrazoles (4) | Carrageenan-induced rat paw edema | 62 - 76 | [6] |
| 5-Trifluoromethylpyrazoles (5) | Carrageenan-induced rat paw edema | Not specified, but significant | [6] |
Experimental Protocols
General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)
A mixture of this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) is dissolved in ethanol. To this solution, an aqueous solution of sodium hydroxide is added dropwise with constant stirring. The reaction mixture is stirred at room temperature for a specified duration until the reaction is complete, as monitored by thin-layer chromatography. The resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent to afford the pure chalcone derivative.
General Procedure for Pyrazoline Synthesis
The synthesized chalcone derivative (1 mmol) is dissolved in a suitable solvent such as ethanol or glacial acetic acid. To this solution, hydrazine hydrate or a substituted hydrazine (1.2 mmol) is added. The reaction mixture is refluxed for several hours. After completion of the reaction, the mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to yield the corresponding pyrazoline.[7]
In Vitro Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method. A serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
In Vitro Anticancer Activity Assay (MTT Assay)
Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated further to allow the formation of formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2]
Postulated Signaling Pathway for Anticancer Activity
The anticancer activity of many chalcone derivatives is attributed to their ability to induce apoptosis. A plausible signaling pathway involves the modulation of the NF-κB pathway, which plays a crucial role in cell survival and proliferation.
Caption: Hypothetical signaling pathway for chalcone-induced apoptosis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. paperpublications.org [paperpublications.org]
Cross-referencing spectral data for 2-Fluoro-5-(trifluoromethyl)propiophenone with databases like NIST or PubChem
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 2-Fluoro-5-(trifluoromethyl)propiophenone against publicly available data from NIST and PubChem, alongside spectral data from structurally similar compounds. Due to the limited availability of a complete public spectral dataset for the target compound, this guide utilizes data from close structural analogs to provide a comprehensive analytical overview.
Spectral Data Comparison
| Compound | CAS Number | Molecular Weight | Mass Spectrum (EI) Key Fragments (m/z) | ¹H NMR Key Chemical Shifts (ppm, Solvent) | ¹³C NMR Key Chemical Shifts (ppm) | IR Key Absorptions (cm⁻¹) |
| This compound | 207974-18-3 | 220.16 | Molecular Ion: 220; Other fragments not detailed in available data. | Data not available | Data not available | Data not available |
| 2'-(Trifluoromethyl)acetophenone | 17408-14-9 | 188.15 | Data not available | A: 7.695, B: 7.601, C: 7.550, D: 7.478, E: 2.569 (in CDCl₃)[1] | Data not available | Data not available |
| 2'-Fluoroacetophenone | 445-27-2 | 138.14 | Molecular Ion: 138; Other fragments: 123, 95[2] | A: 7.858, B: 7.503, C: 7.203, D: 7.115, E: 2.621 (in CDCl₃)[2] | Data not available | Data not available |
| 4'-(Trifluoromethyl)acetophenone | 709-63-7 | 188.15 | Data not available | A: 8.064, B: 7.734, C: 2.652 (in CDCl₃)[3] | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These represent standard protocols for the characterization of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5] The solution should be free of particulate matter.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[6]
-
Data Acquisition: Place the sample in a 5 mm NMR tube.[7] Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then ionized, commonly using an electron impact (EI) source, which bombards the molecules with high-energy electrons.[8][9]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[10]
-
Detection: A detector measures the abundance of each ion, generating a mass spectrum.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The sample can be analyzed as a neat liquid, a solution, or a solid dispersion in a KBr pellet. For ketones, a common method is to place a drop of the neat liquid between two salt plates (NaCl or KBr).
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum. The infrared radiation is passed through the sample, and the absorbance at different wavenumbers is measured.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups. For an aromatic ketone like this compound, key absorptions would include the C=O stretch (typically 1685-1715 cm⁻¹ for aromatic ketones), C-F stretches, and aromatic C-H and C=C stretches.[12][13][14]
Data Interpretation Workflow
The following diagram illustrates the logical workflow for cross-referencing spectral data of a compound with public databases and using analogs for comparison when direct data is unavailable.
Caption: Workflow for spectral data cross-referencing and comparative analysis.
References
- 1. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR spectrum [chemicalbook.com]
- 2. 2'-Fluoroacetophenone(445-27-2) 1H NMR spectrum [chemicalbook.com]
- 3. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum [chemicalbook.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. organomation.com [organomation.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Lewis Acid Performance in the Synthesis of 2-Fluoro-5-(trifluoromethyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Fluoro-5-(trifluoromethyl)propiophenone, a key intermediate in the development of various pharmaceuticals and agrochemicals, predominantly relies on the Friedel-Crafts acylation of 1-fluoro-4-(trifluoromethyl)benzene with propionyl chloride. The choice of Lewis acid catalyst is a critical parameter in this electrophilic aromatic substitution, directly influencing reaction efficiency, yield, and overall process viability. This guide provides a comparative overview of the performance of different Lewis acids in this synthesis, supported by available data and established chemical principles.
Performance Comparison of Lewis Acids
| Lewis Acid | Chemical Formula | Typical Catalyst Loading | Expected Performance | Key Considerations |
| Aluminum Chloride | AlCl₃ | Stoichiometric or catalytic | High Reactivity & Yield: Generally considered one of the most effective and reactive Lewis acids for Friedel-Crafts acylation, often leading to high yields.[1] | Moisture Sensitive: Extremely sensitive to moisture and requires strictly anhydrous conditions. Byproducts: Can lead to the formation of side products if the reaction is not carefully controlled. |
| Iron(III) Chloride | FeCl₃ | Catalytic | Moderate Reactivity & Good Yield: A milder and more economical alternative to AlCl₃, often providing good yields.[1] | Cost-Effective: Generally less expensive than many other Lewis acids. Less Reactive: May require higher temperatures or longer reaction times compared to AlCl₃.[2] |
| Zinc Chloride | ZnCl₂ | Catalytic | Lower Reactivity: Generally less effective for the acylation of deactivated aromatic rings.[2] | Substrate Dependent: Its effectiveness is highly dependent on the reactivity of the aromatic substrate. |
| Hafnium Triflate | Hf(OTf)₄ | Catalytic | High Catalytic Activity: Known to be a highly active catalyst in Friedel-Crafts acylations, potentially allowing for very low catalyst loading.[3] | Cost: Can be significantly more expensive than traditional Lewis acids like AlCl₃ and FeCl₃. Air and Moisture Stable: Generally more stable and easier to handle than AlCl₃. |
Experimental Protocols
The following is a generalized experimental protocol for the Friedel-Crafts acylation synthesis of this compound. The specific quantities and conditions will vary depending on the chosen Lewis acid and the desired scale of the reaction.
Materials:
-
1-Fluoro-4-(trifluoromethyl)benzene
-
Propionyl chloride
-
Lewis Acid (e.g., AlCl₃, FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane, dichloroethane)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the Lewis acid and the anhydrous solvent are added.
-
The mixture is cooled in an ice bath.
-
Propionyl chloride is added dropwise to the stirred suspension.
-
1-Fluoro-4-(trifluoromethyl)benzene is then added dropwise, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (this will vary depending on the Lewis acid's reactivity).
-
The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with water, sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via Friedel-Crafts acylation.
Caption: General workflow for the synthesis of this compound.
Conclusion
The selection of a Lewis acid for the synthesis of this compound is a critical decision that balances reactivity, cost, and handling considerations. Aluminum chloride remains a highly effective but moisture-sensitive option, while iron(III) chloride presents a more economical and milder alternative.[1] For processes where high catalytic turnover and milder conditions are paramount, more advanced catalysts like hafnium triflate may be considered, albeit at a higher cost.[3] The optimal choice will ultimately depend on the specific requirements of the synthesis, including scale, cost constraints, and available equipment. Further research into direct comparative studies under standardized conditions would be invaluable to the scientific community for making more informed decisions on catalyst selection for this important pharmaceutical intermediate.
References
A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Fluoro-5-(trifluoromethyl)propiophenone Production
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the primary synthetic methodologies for producing 2-Fluoro-5-(trifluoromethyl)propiophenone, a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. We will delve into the experimental protocols and benchmark the synthetic efficiency of three prominent methods: traditional Friedel-Crafts acylation, a Grignard reagent-based approach, and the more recent metal-free Hexafluoroisopropanol (HFIP)-mediated synthesis.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 1-Fluoro-4-(trifluoromethyl)benzene, Propionyl chloride, AlCl₃ | Moderate to High | Anhydrous, 0°C to reflux | Well-established, readily available reagents | Stoichiometric Lewis acid, harsh workup, potential for side reactions |
| Grignard Reagent Synthesis | 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene, Mg, Propionic anhydride | High (75-90% reported for similar compounds) | Anhydrous, etheral solvent, low temperature | High yielding, avoids strong Lewis acids | Moisture-sensitive Grignard reagent, requires specific starting halides |
| HFIP-Mediated Acylation | 1-Fluoro-4-(trifluoromethyl)benzene, Propionyl chloride, HFIP | Moderate (yields vary with substrate) | Metal-free, room temperature to mild heating | Environmentally benign, simple workup | HFIP is a specialty solvent, potentially lower yields with deactivated substrates |
In-Depth Analysis and Experimental Protocols
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones.[1] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2]
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for a representative Friedel-Crafts acylation is as follows:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, propionyl chloride (1.1 equivalents) is added dropwise.
-
The mixture is stirred for 15 minutes at 0°C to allow for the formation of the acylium ion complex.
-
A solution of 1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.
Discussion:
Grignard Reagent Synthesis
An alternative and often higher-yielding approach involves the use of a Grignard reagent.[3] This method utilizes an organomagnesium halide which acts as a potent nucleophile, reacting with an acylating agent like an acid anhydride. A patent for the synthesis of the closely related 2'-trifluoromethyl butyrophenone reports a yield of 74.5% using this methodology. Furthermore, the synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone from the corresponding Grignard reagent and acetic anhydride has been reported with a 90% yield, highlighting the efficiency of this route.
Reaction Scheme:
Experimental Protocol:
A representative experimental protocol for the Grignard synthesis is as follows:
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, magnesium turnings (1.1 equivalents) are placed under a nitrogen atmosphere.
-
A solution of 2-bromo-1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the Grignard reaction. A small crystal of iodine may be added to activate the magnesium.
-
Once the reaction has initiated (as evidenced by heat evolution and disappearance of the magnesium), the remaining solution of the aryl bromide is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The Grignard solution is then cooled to 0°C, and a solution of propionic anhydride (1.2 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below 10°C.
-
After the addition, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting crude product is purified by vacuum distillation or column chromatography to afford this compound.
Discussion:
The Grignard reagent-based synthesis offers a significant advantage in terms of yield. The nucleophilic attack of the pre-formed Grignard reagent on the electrophilic carbonyl carbon of the anhydride is a highly efficient process. The main challenge of this method lies in the handling of the moisture-sensitive Grignard reagent, which requires strictly anhydrous conditions.
Hexafluoroisopropanol (HFIP)-Mediated Acylation
A more modern and environmentally conscious approach to Friedel-Crafts-type reactions involves the use of hexafluoroisopropanol (HFIP) as a solvent and promoter.[4] HFIP is a highly polar, non-nucleophilic, and strongly hydrogen-bond-donating solvent that can activate electrophiles without the need for a metal-based Lewis acid.
Reaction Scheme:
Experimental Protocol:
A general experimental protocol for an HFIP-mediated acylation is as follows:
-
To a solution of 1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) in HFIP, propionyl chloride (1.2 equivalents) is added at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60°C) for several hours to days, with the progress monitored by TLC or GC.
-
Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate or DCM) and washed with water and saturated sodium bicarbonate solution to remove HFIP and any acidic byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or distillation.
Discussion:
The HFIP-mediated acylation presents a greener alternative to the classical Friedel-Crafts reaction by avoiding the use of metal catalysts and the associated harsh workup procedures.[4] However, the efficiency of this method is highly dependent on the electronic nature of the aromatic substrate. For electron-rich arenes, good yields can be obtained. For the electron-deficient 1-fluoro-4-(trifluoromethyl)benzene, the reaction is expected to be significantly slower, and the yields may be lower compared to the other methods. For instance, the acylation of 1,3-dimethoxybenzene with benzoyl chloride in HFIP afforded a 66% yield, but substrates with electron-withdrawing groups are known to be less reactive under these conditions.[4]
Conclusion
The choice of the optimal synthetic route for this compound depends on the specific requirements of the researcher or organization, including desired yield, cost of reagents, available equipment, and environmental considerations.
-
The Grignard reagent-based synthesis appears to be the most efficient in terms of chemical yield, making it an attractive option for large-scale production where maximizing output is critical.
-
The Friedel-Crafts acylation remains a viable and well-understood method, particularly when the starting materials are readily available and the infrastructure for handling strong Lewis acids is in place.
-
The HFIP-mediated acylation offers a promising green chemistry approach, although its efficiency for this specific deactivated substrate needs to be carefully evaluated and optimized. It is best suited for situations where avoiding metal catalysts and simplifying the workup process are high priorities.
Further process optimization for each route, including catalyst screening, solvent selection, and reaction condition adjustments, can lead to improved efficiency and cost-effectiveness. This comparative guide provides a foundational understanding to aid in the selection and development of a robust and efficient synthesis of this compound.
References
Characterization techniques to confirm purity of 2-Fluoro-5-(trifluoromethyl)propiophenone
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in guaranteeing reliable and reproducible experimental results. This guide provides an objective comparison of the primary analytical techniques for confirming the purity of 2-Fluoro-5-(trifluoromethyl)propiophenone, a key intermediate in various synthetic pathways. Detailed experimental protocols and comparative data are presented to aid in the selection of the most suitable method for your analytical needs.
Introduction to Purity Determination
The purity of this compound (C₁₀H₈F₄O, Molar Mass: 220.16 g/mol ) is paramount, as impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially toxic byproducts in subsequent applications, particularly in drug development. A multi-technique approach is often the most robust strategy for comprehensive purity analysis. The most common and effective methods for this purpose include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Comparison of Key Analytical Techniques
The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the recommended techniques for analyzing this compound.
| Technique | Principle | Information Provided | Typical Purity Range | Advantages | Limitations |
| Quantitative ¹H NMR (qNMR) | Absorption of radiofrequency waves by ¹H nuclei in a magnetic field. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard. | Structural confirmation, identification and quantification of proton-containing impurities. | >95% | Highly accurate and precise, does not require a reference standard of the analyte, provides structural information. | Lower sensitivity than chromatographic methods, potential for signal overlap. |
| Quantitative ¹⁹F NMR (qNMR) | Absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field. Purity is determined similarly to ¹H qNMR. | Identification and quantification of fluorine-containing impurities.[1][2] | >95% | High sensitivity for fluorine, wide chemical shift range minimizes signal overlap, excellent for fluorinated compounds.[3][4][5] | Does not detect non-fluorinated impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection and identification. | Detection and identification of volatile impurities. | >99% (area percent) | High sensitivity and resolution, provides molecular weight and fragmentation data for impurity identification. | Not suitable for non-volatile or thermally labile impurities. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Quantification of non-volatile impurities with a UV chromophore. | >99% (area percent) | Versatile for a wide range of compounds, high precision and sensitivity. | Co-elution of impurities can occur, requires a reference standard for absolute quantification. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a 5 mm NMR tube.
-
Ensure complete dissolution, using sonication if necessary.
2. ¹H NMR Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250:1 for accurate integration).
-
Data Processing: Apply phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal from the internal standard.
3. ¹⁹F NMR Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.
-
Relaxation Delay (d1): As for ¹H NMR, ensure full relaxation.
-
Number of Scans: 16-64
-
Data Processing: Similar to ¹H NMR, integrate the trifluoromethyl signal of the analyte and a signal from a suitable fluorinated internal standard if used.
4. Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
2. GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) is typically suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
-
The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks detected.
-
Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) with UV Detection
1. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
2. HPLC Parameters:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
3. Data Analysis:
-
Purity is determined by the area percentage of the main peak.
-
Retention times of any impurity peaks can be used for impurity profiling across different batches.
Workflow and Data Visualization
A logical workflow for the comprehensive purity assessment of this compound is essential for ensuring the quality of the material. The following diagrams illustrate the general workflow and the relationship between the different analytical techniques.
Caption: Experimental workflow for purity determination.
References
- 1. Quantitative Method of Fluorine-NMR - HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD [en.chemfish.com]
- 2. acgpubs.org [acgpubs.org]
- 3. biophysics.org [biophysics.org]
- 4. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Fluorinated Ketones: Friedel-Crafts vs. HFIP-Mediated Methods
For researchers, scientists, and professionals in drug development, the synthesis of fluorinated ketones is a critical step in the creation of novel pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Two prominent methods for the synthesis of aryl ketones, the traditional Friedel-Crafts acylation and the more recent hexafluoroisopropanol (HFIP)-mediated approach, offer distinct advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable synthetic route.
The classical Friedel-Crafts acylation, a cornerstone of organic synthesis, typically employs a strong Lewis acid to activate an acyl halide or anhydride for electrophilic attack on an aromatic ring. While robust, this method often requires stoichiometric amounts of the catalyst and can be limited by the reactivity of the aromatic substrate. In contrast, HFIP-mediated synthesis has emerged as a greener and milder alternative, utilizing the unique properties of HFIP to promote acylation, often without the need for a metal catalyst.
Comparative Performance Data
| Feature | Traditional Friedel-Crafts Acylation[1] | HFIP-Mediated Acylation[2][3] |
| Substrate Example | Fluorobenzene | 1,3-Dimethoxybenzene |
| Acylating Agent | Benzoyl chloride | Benzoyl chloride |
| Catalyst/Promoter | La(OTf)₃ and TfOH | None (HFIP as solvent and promoter) |
| Solvent | None (Solvent-free) | Hexafluoroisopropanol (HFIP) |
| Temperature | 140 °C | Room Temperature |
| Reaction Time | 4 hours | 5 hours |
| Yield | 87% | 66% |
| Selectivity | 99% para-selectivity | High regioselectivity |
| Key Advantage | Effective for deactivated fluoroarenes | Mild, catalyst-free, simple workup |
| Key Disadvantage | Harsh conditions, strong acid catalyst required | Limited to electron-rich arenes |
Reaction Mechanisms and Experimental Workflows
The fundamental difference between the two methods lies in the mode of electrophile activation. The traditional Friedel-Crafts reaction proceeds through the formation of a highly electrophilic acylium ion via coordination of a Lewis acid to the acyl halide. In the HFIP-mediated method, it is proposed that HFIP activates the acyl chloride through strong hydrogen bonding, increasing its electrophilicity sufficiently for reaction with an activated aromatic ring.
Detailed Experimental Protocols
General Protocol for Traditional Friedel-Crafts Acylation of a Fluoroarene
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To a dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.1 - 1.5 equivalents). If a solvent is used (e.g., dichloromethane, nitrobenzene), add it to the flask. Cool the mixture to 0 °C in an ice bath.
-
Addition of Reactants: Add the fluoroarene (1.0 equivalent) to the flask. Dissolve the acyl chloride (1.0 equivalent) in a minimal amount of the reaction solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. If necessary, heat the reaction mixture to the required temperature (e.g., 60-140 °C) and stir for the specified time (monitor by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane, 2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.[4]
General Protocol for HFIP-Mediated Intermolecular Acylation
Adapted from Vekariya and Aubé, Org. Lett. 2016, 18, 3534-3537.[2][3]
-
Reaction Setup: In a simple vial or flask, dissolve the electron-rich aromatic substrate (3.0 equivalents) in hexafluoroisopropanol (HFIP) to make a 0.75 M solution with respect to the acyl chloride.
-
Addition of Reactant: Add the acyl chloride (1.0 equivalent) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for the required time (typically 2-6 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The volatile HFIP can be recovered by distillation. Dissolve the resulting residue in an organic solvent such as dichloromethane or ethyl acetate. Wash the organic solution with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The choice between traditional Friedel-Crafts acylation and HFIP-mediated synthesis for the preparation of fluorinated ketones is highly dependent on the nature of the aromatic substrate.
-
Traditional Friedel-Crafts acylation remains the method of choice for less reactive, electron-deficient fluoroarenes . The use of a strong Lewis acid is necessary to activate the acylating agent sufficiently to overcome the deactivating effect of the fluorine substituent(s). While effective, this method requires harsher conditions and a more involved workup procedure to remove the catalyst.
-
HFIP-mediated acylation is a superior method for electron-rich aromatic and heteroaromatic substrates .[2] Its mild, catalyst-free conditions, operational simplicity, and the potential for solvent recycling make it a significantly greener and more efficient alternative.[2][3] However, its applicability to the synthesis of ketones from deactivated fluoroaromatic precursors is limited.
For drug development professionals, the HFIP-mediated method is highly attractive for late-stage functionalization of complex molecules, provided the aromatic system is sufficiently activated. For the synthesis of simpler fluorinated ketone building blocks derived from substrates like fluorobenzene or difluorobenzene, the traditional Friedel-Crafts acylation remains the more viable and established approach. Future developments may focus on expanding the scope of HFIP-mediated reactions to include less activated arenes, potentially through the use of co-catalysts or activators.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids [organic-chemistry.org]
Safety Operating Guide
Safe Disposal of 2-Fluoro-5-(trifluoromethyl)propiophenone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive operational plan for the safe disposal of 2-Fluoro-5-(trifluoromethyl)propiophenone, a halogenated ketone. Adherence to these procedures is critical to mitigate risks and meet regulatory requirements.
Hazard Profile and Safety Precautions
This compound is classified as a substance that causes skin irritation and serious eye irritation.[1] Therefore, stringent safety measures must be observed during its handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Avoid contact with skin, eyes, and clothing.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant".[1] The following steps provide a detailed operational plan to achieve this in a safe and compliant manner.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect waste this compound and any materials contaminated with it in a designated, leak-proof container that is compatible with halogenated organic compounds.
-
Separate from Non-Halogenated Waste: To minimize disposal costs and ensure proper treatment, do not mix halogenated organic waste with non-halogenated organic waste.
-
Avoid Incompatibles: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong reducing agents, acids, or bases.
2. Labeling of Waste Containers:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste".
-
List of Contents: All chemical constituents and their approximate percentages must be listed on the label. For example: "Hazardous Waste: this compound (approx. 95%), contaminated absorbent material (approx. 5%)".
3. Storage of Chemical Waste:
-
Secure Closure: Keep the waste container tightly closed except when adding waste.
-
Ventilation: Store the container in a cool, dry, and well-ventilated area.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment unit to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Licensed Waste Disposal Service: Engage a licensed and approved hazardous waste disposal company for the collection and final disposal of the chemical waste.
-
Follow Institutional Protocols: Adhere to your institution's specific procedures for hazardous waste pickup and disposal. This may involve completing a chemical waste manifest or request form.
5. Spill Management:
-
Containment: In the event of a spill, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Collection: Carefully collect the absorbent material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
Mastering the Safe Handling of 2-Fluoro-5-(trifluoromethyl)propiophenone: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and manipulation of novel compounds are daily necessities. Among these, fluorinated aromatic ketones like 2-Fluoro-5-(trifluoromethyl)propiophenone play a crucial role. However, their unique chemical properties necessitate a robust understanding of safe handling procedures to mitigate potential risks. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
This compound is a liquid organic compound that presents several potential hazards. According to its Safety Data Sheet (SDS), the primary concerns are skin irritation and serious eye irritation [1][2][3]. While comprehensive toxicological data may be limited, the presence of fluorine and a trifluoromethyl group warrants a cautious approach, treating it as a potentially hazardous substance through all relevant exposure routes—dermal contact, inhalation, and ingestion.
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Appearance | Colorless | [1] |
| Odor | Mild | [1] |
| Molecular Formula | C₁₀H₈F₄O | [4] |
| Molecular Weight | 220.16 g/mol | [4] |
| Boiling Point | ~198.3 °C (Predicted) | [4] |
The Core of Safety: A Multi-Layered PPE Strategy
A comprehensive Personal Protective Equipment (PPE) strategy is the first line of defense against accidental exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures being performed.
Eye and Face Protection: An Impenetrable Shield
Given the risk of serious eye irritation, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These are the minimum requirement for any work involving this compound. They should fit snugly and provide a seal around the eyes to protect from splashes and vapors[5].
-
Face Shield: When there is a heightened risk of splashing, such as during transfers of larger volumes or when reacting under pressure, a full-face shield must be worn in addition to chemical splash goggles. This provides a broader barrier of protection for the entire face[6][7].
Hand Protection: Selecting the Right Glove
Choosing the correct gloves is critical, as not all materials offer the same level of protection against specific chemicals. For aromatic ketones and halogenated compounds, a multi-layered approach to glove selection is recommended.
-
Primary Gloves: Nitrile gloves are a common choice for general laboratory use and provide good dexterity. However, their resistance to aromatic and halogenated solvents can be limited. They are suitable for incidental contact but should be changed immediately upon any sign of contamination[8].
-
Secondary (Outer) Gloves: For extended handling or when direct contact is more likely, double-gloving with a more robust outer glove is a prudent measure. Butyl rubber or Viton® gloves offer superior resistance to a broader range of organic solvents, including halogenated and aromatic compounds[9]. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation data.
-
Inspection is Key: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing[4].
Body Protection: Minimizing Skin Exposure
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned to protect the skin and personal clothing[6].
-
Chemical-Resistant Apron: For procedures with a significant splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled[6][7].
The Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the reproducibility of your experimental results.
Caption: A logical workflow for the safe handling of this compound.
Preparation: The Foundation of a Safe Experiment
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and the relevant Standard Operating Procedure (SOP) for the planned experiment[1].
-
Assemble PPE: Don all required personal protective equipment as outlined in the previous section.
-
Engineering Controls: Ensure that the chemical fume hood is functioning correctly. The sash should be positioned as low as possible to provide an effective barrier while allowing for comfortable manipulation of equipment.
Handling: Precision and Caution in Practice
-
Transportation: When moving this compound from storage to the work area, use a secondary container, such as a bottle carrier, to prevent spills in case the primary container breaks.
-
Dispensing: All dispensing and handling of this compound must be performed inside a certified chemical fume hood to minimize the inhalation of any vapors.
-
Reaction Setup: Conduct all reactions involving this compound within the fume hood. Ensure that all glassware is properly secured and that the experimental setup is stable.
Cleanup and Decontamination: Leaving a Safe Workspace
-
Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated. A suitable solvent, such as acetone, can be used for the initial rinse, which should be collected as hazardous waste. Subsequently, wash the glassware with soap and water.
-
PPE Removal: Remove gloves and any other disposable PPE before leaving the work area. Dispose of contaminated gloves as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[9].
Disposal Plan: Responsible Management of Chemical Waste
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.
-
Waste Segregation: All waste containing this compound must be collected in a designated, clearly labeled, and compatible waste container for halogenated organic waste[5]. Do not mix with non-halogenated waste streams, as this can complicate the disposal process and increase costs[10].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[11].
-
Container Management: Keep the waste container closed when not in use and store it in a designated satellite accumulation area within the laboratory, away from incompatible materials[11].
-
Disposal Method: The primary disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility[10]. This process is designed to break down the stable carbon-fluorine bonds.
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent and then soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is significant or involves other hazardous materials, activate the fire alarm to initiate a building evacuation.
-
From a safe location, contact your institution's emergency response team or local emergency services. Provide them with the chemical name and any other relevant information from the SDS.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while under a safety shower. Seek prompt medical attention[1].
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
By adhering to these detailed procedures, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. SOP for Handling & Usage of Hazardous Chemicals | Pharmaguideline [pharmaguideline.com]
- 2. mcfenvironmental.com [mcfenvironmental.com]
- 3. hvcc.edu [hvcc.edu]
- 4. 207974-18-3 CAS MSDS (2'-FLUORO-5'-(TRIFLUOROMETHYL)PROPIOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2′-Fluoro-5′-(trifluoromethyl)propiophenone | CymitQuimica [cymitquimica.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Standard Operating Procedures - Campus Safety - Gettysburg.edu [gettysburg.edu]
- 10. epa.gov [epa.gov]
- 11. Standard Operating Procedures (SOP) for Hazardous Materials | Science, Math, and Engineering | Lane Community College [inside.lanecc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
